molecular formula C16H20F2O3 B1325910 Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate CAS No. 898752-31-3

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate

Cat. No.: B1325910
CAS No.: 898752-31-3
M. Wt: 298.32 g/mol
InChI Key: ZFZULFDVANCKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate (CAS Registry Number: 898752-31-3) is a fluorinated organic compound with the molecular formula C16H20F2O3 . This oxooctanoate ester features a 3,4-difluorophenyl group and is a valuable building block in medicinal chemistry and drug discovery research. Its structure suggests potential applications as a key synthetic intermediate in the development of bioactive molecules, particularly where the difluorophenyl moiety can influence electronic properties, metabolic stability, and membrane permeability. Researchers utilize this compound in the synthesis of more complex target molecules, leveraging the carbonyl groups for further chemical modifications . Chemical Properties: The compound is supplied as a high-purity material to ensure consistent and reliable experimental results. Safety and Handling: This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information . Procurement: Available for secure online ordering and is backed by our commitment to quality and customer support for the scientific community.

Properties

IUPAC Name

ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)12-9-10-13(17)14(18)11-12/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZULFDVANCKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645583
Record name Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-31-3
Record name Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Fluorinated Scaffolds in Medicinal Chemistry

Part 1: Executive Summary & Strategic Significance

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate (CAS: 898752-31-3 ) is a high-value fluorinated building block used primarily in the synthesis of lipophilic side chains for pharmaceutical intermediates. It represents a class of


-phenyl-keto-esters  that serve as critical precursors for histone deacetylase (HDAC) inhibitors, prostaglandin analogs, and bifunctional linkers (PROTACs).

Its structural uniqueness lies in the 3,4-difluorophenyl moiety . Unlike a standard phenyl ring, the 3,4-difluoro substitution provides:

  • Metabolic Stability: The C-F bonds block the typical sites of oxidative metabolism (positions 3 and 4), extending the half-life of the downstream API.

  • Bioisosteric Modulation: The fluorine atoms alter the electronic density of the ring, affecting

    
     stacking interactions within protein binding pockets without significantly increasing steric bulk.
    
  • Lipophilicity Tuning: The difluoro substitution increases

    
    , facilitating membrane permeability for the attached pharmacophore.
    

This guide details the physicochemical properties, validated synthetic routes, and handling protocols for this compound, emphasizing the chemoselectivity required during its manipulation.

Part 2: Physicochemical Profile[1]

The following data aggregates experimental values and calculated properties essential for process handling.

PropertySpecificationNotes
Chemical Name Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate
CAS Number 898752-31-3
Molecular Formula

Molecular Weight 298.33 g/mol
Appearance Colorless to pale yellow oilLow melting point solid in cold storage
Boiling Point 380.5 ± 42.0 °C (Predicted)High vacuum distillation recommended
Density 1.156 ± 0.06 g/cm³Denser than water
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water
Flash Point > 110 °CNon-flammable under standard conditions
Part 3: Synthetic Methodologies

For research and scale-up, two primary routes exist. The choice depends on the required purity and available equipment.

Route A: The "Gold Standard" Organozinc Coupling (Recommended)

This method utilizes Rieke® Zinc technology or standard organozinc reagents to ensure essentially perfect regioselectivity. Unlike Friedel-Crafts acylation, which can yield isomeric mixtures (2,3-difluoro vs. 3,4-difluoro), the organozinc approach guarantees the 3,4-substitution pattern.

  • Mechanism: Negishi-type coupling or direct acylation of organozinc halides with acid chlorides.

  • Key Reagents: 3,4-Difluorophenylzinc bromide, Ethyl suberyl chloride (Ethyl 8-chloro-8-oxooctanoate), Pd(PPh3)4 or CuI catalyst.

Route B: Classical Friedel-Crafts Acylation

Suitable for bulk industrial synthesis where downstream purification (crystallization/chromatography) is feasible to remove isomers.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Key Reagents: 1,2-Difluorobenzene, Ethyl suberyl chloride, Aluminum Chloride (

    
    ).
    
  • Challenge: 1,2-difluorobenzene is deactivated; the reaction requires forcing conditions which may lead to bis-acylation or regio-isomers.

Visualization of Synthetic Pathways

SynthesisPathways Start1 1,2-Difluorobenzene RouteB Route B: Friedel-Crafts Acylation (Cost Effective / Lower Purity) Start1->RouteB + AlCl3 (Lewis Acid) Start2 3,4-Difluorophenylzinc Bromide RouteA Route A: Organozinc Coupling (High Regioselectivity) Start2->RouteA + CuI / Pd cat. Reagent Ethyl Suberyl Chloride (Ethyl 8-chloro-8-oxooctanoate) Reagent->RouteA Reagent->RouteB Product Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate (Target Molecule) RouteA->Product Direct Acylation >98% Regioselectivity Intermediate Tetrahedral Intermediate RouteB->Intermediate Electrophilic Attack Intermediate->Product - HCl

Figure 1: Comparison of Organozinc (Route A) and Friedel-Crafts (Route B) synthetic pathways.

Part 4: Experimental Protocols
Protocol 1: Organozinc Synthesis (Small Scale / High Purity)

Validated for research applications requiring >98% purity.

  • Preparation of Organozinc: Under an inert atmosphere (

    
     or Ar), charge a flame-dried flask with 3,4-difluorophenylzinc bromide  (0.5 M in THF, 1.2 eq).
    
  • Catalyst Addition: Add

    
     (0.1 eq) at 0°C to form the organocuprate species (Knochel-type chemistry), enhancing reactivity towards acid chlorides.
    
  • Acylation: Dropwise add Ethyl 8-chloro-8-oxooctanoate (1.0 eq) dissolved in dry THF over 30 minutes. Maintain temperature at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (

    
    , Gradient 0-20% EtOAc in Hexanes).
    
Protocol 2: Downstream Transformation (Ketone Reduction)

To generate the hydroxy-linker analog.

  • Dissolve Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate in Ethanol.

  • Add Sodium Borohydride (

    
    , 0.5 eq) at 0°C.
    
  • Stir for 1 hour. The ketone is reduced to the secondary alcohol, leaving the ester intact (chemoselective reduction).

  • Note: If the target is the complete alkane chain (removing the oxygen entirely), a Clemmensen reduction (Zn(Hg), HCl) or Wolff-Kishner (Hydrazine, KOH) is required, though the ester will likely hydrolyze under these harsh conditions.

Part 5: Functional Utility & Applications
1. Linker Chemistry in PROTACs

The 8-carbon chain provides an optimal "spacer" length (approx. 10–12 Å) for Proteolysis Targeting Chimeras (PROTACs). The terminal ester can be hydrolyzed to the acid and coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand), while the difluorophenyl group serves as a hydrophobic cap or a binding element for the target protein.

2. HDAC Inhibitor Design

Many Histone Deacetylase inhibitors feature a "Cap-Linker-Zinc Binding Group" pharmacophore.

  • Cap: 3,4-Difluorophenyl group (provides selectivity and potency).

  • Linker: Octanoic chain (spans the hydrophobic tunnel of the HDAC enzyme).

  • ZBG: The ethyl ester is a precursor. It is converted to a Hydroxamic Acid (

    
    ) via reaction with Hydroxylamine/KOH.
    
3. Metabolic Stability Engineering

The incorporation of the 3,4-difluoro motif is a strategic medicinal chemistry tactic. The fluorine atoms at the 3 and 4 positions prevent metabolic hydroxylation by Cytochrome P450 enzymes, which typically attack electron-rich phenyl rings at these positions. This significantly improves the pharmacokinetic (PK) profile of the final drug candidate.

Part 6: Safety & Handling (SDS Summary)
Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves (min 0.11mm).
Eye Irritation H319: Causes serious eye irritationUse safety goggles with side shields.
Respiratory H335: May cause respiratory irritationHandle in a fume hood. Avoid dust/mist.
Storage Store at 2-8°C (Refrigerate)Keep under inert gas (

) to prevent hydrolysis.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

Part 7: References
  • BenchChem. (2025). Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride: Application Note and Protocol. Retrieved from

  • CymitQuimica. (2024).[1] Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate Product Data (CAS 898752-31-3).[1][2][3][4][5] Retrieved from

  • Rieke Metals. (2023). Organozinc Reagents for Fine Chemical Synthesis. Lincoln, NE. (Referenced for Organozinc methodology).[1]

  • Fluorochem. (2024).[1] Safety Data Sheet: Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate. Retrieved from

  • BLD Pharm. (2024).[1] Building Blocks: Fluorinated Phenyl Esters. Retrieved from

Sources

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate (CAS 898752-31-3), a specialized intermediate used in the development of histone deacetylase (HDAC) inhibitors and proteolysis-targeting chimeras (PROTACs).

Chemical Identity & Properties

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate is a lipophilic ester intermediate characterized by a terminal ethyl ester, a flexible octanoate linker, and a biologically active 3,4-difluorophenyl "cap" group.

PropertySpecification
CAS Number 898752-31-3
IUPAC Name Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate
Synonyms Benzeneoctanoic acid, 3,4-difluoro-η-oxo-, ethyl ester
Molecular Formula C₁₆H₂₀F₂O₃
Molecular Weight 298.33 g/mol
Appearance White to off-white crystalline solid or viscous oil
Boiling Point ~383.2°C (Predicted)
Density ~1.126 g/cm³ (Predicted)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water

Synthesis Protocol (Friedel-Crafts Acylation)

The most robust industrial route to this compound involves the Friedel-Crafts acylation of 1,2-difluorobenzene with ethyl suberoyl chloride (ethyl 8-chloro-8-oxooctanoate). This method ensures regioselectivity for the 4-position of the difluorobenzene ring, yielding the 3,4-difluoro substitution pattern relative to the acyl group.

Reaction Scheme

The synthesis proceeds via the electrophilic aromatic substitution of the acylium ion generated from the acid chloride.

SynthesisPathway SM1 1,2-Difluorobenzene Complex Acylium Ion Complex SM1->Complex Nucleophilic Attack SM2 Ethyl Suberoyl Chloride (Ethyl 8-chloro-8-oxooctanoate) SM2->Complex Ionization Cat AlCl3 (Lewis Acid) Cat->Complex Solvent DCM / 0°C Product Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate (CAS 898752-31-3) Complex->Product Quench (HCl/Ice)

Caption: Friedel-Crafts acylation pathway for the synthesis of CAS 898752-31-3.[1][2][3]

Step-by-Step Methodology
  • Reagent Preparation :

    • Dissolve Aluminum Chloride (AlCl₃) (1.2 equiv) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the suspension to 0°C.

    • Note: Anhydrous conditions are critical to prevent hydrolysis of the acid chloride.

  • Acylation :

    • Add Ethyl suberoyl chloride (1.0 equiv) dropwise to the AlCl₃ suspension, maintaining the temperature below 5°C. Stir for 30 minutes to form the acylium complex.

    • Add 1,2-difluorobenzene (1.1 equiv) dropwise. The excess difluorobenzene helps drive the reaction to completion.

    • Allow the mixture to warm to room temperature (20-25°C) and stir for 12-16 hours.

  • Quenching & Workup :

    • Pour the reaction mixture carefully into a beaker of crushed ice/HCl (1M) to decompose the aluminum complex.

    • Separate the organic layer and extract the aqueous phase with DCM (2x).

    • Wash the combined organic layers with saturated NaHCO₃ (to remove acidic byproducts) and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.[2]

  • Purification :

    • Purify the crude oil via silica gel column chromatography using a gradient of Hexanes:Ethyl Acetate (9:1 to 4:1).

    • Yield Expectation: 75-85%.

Applications in Drug Development

This compound serves as a high-value "linker-tail" module. The 3,4-difluorophenyl group acts as a bioisostere for phenyl, offering improved metabolic stability by blocking the P450 oxidation sites (para and meta positions).

A. HDAC Inhibitor Synthesis

The primary application is as a precursor for Histone Deacetylase (HDAC) inhibitors . The ethyl ester is a "masked" zinc-binding group (ZBG).

  • Mechanism : The ester is converted into a hydroxamic acid (ZBG) which chelates the Zinc ion in the HDAC active site. The difluorophenyl group sits at the entrance of the catalytic tunnel (Cap Group).

  • Conversion Protocol : React CAS 898752-31-3 with hydroxylamine hydrochloride (NH₂OH·HCl) and KOH in methanol to yield the corresponding hydroxamic acid.

B. PROTAC Linker Design

In Proteolysis-Targeting Chimeras (PROTACs), this molecule provides a lipophilic alkyl chain (C8) to connect an E3 ligase ligand to a target protein ligand.

  • Utility : The ketone moiety can be reduced to a methylene (-CH₂-) or alcohol (-CH(OH)-) to adjust the linker's flexibility and solubility profile.

Applications cluster_HDAC HDAC Inhibitor Pathway cluster_PROTAC PROTAC Linker Pathway Intermediate Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate Hydroxamic Hydroxamic Acid Analog (Zinc Binding Group) Intermediate->Hydroxamic NH2OH / KOH Acid Carboxylic Acid (Hydrolysis) Intermediate->Acid LiOH / THF Target HDAC Inhibition (Epigenetic Modulation) Hydroxamic->Target Linker Amide Coupling (Linker Attachment) Acid->Linker E3 Ligand + Amine

Caption: Downstream applications in HDAC inhibition and PROTAC linker synthesis.

Safety & Handling

  • Hazards : Irritant to eyes, respiratory system, and skin.

  • Storage : Store at 2-8°C under inert gas (Argon/Nitrogen). The ketone is stable, but the ester can hydrolyze if exposed to moisture over long periods.

  • PPE : Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of vapors during synthesis (especially when handling AlCl₃ and acid chlorides).

References

  • National Institutes of Health (NIH). (2025).[4][2] PubChem Compound Summary: Ethyl 8-(4-(azetidin-1-ylmethyl)phenyl)-8-oxooctanoate (Structural analog analysis). Retrieved January 29, 2026, from [Link]

Sources

"Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate" SMILES notation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate[1]

Executive Summary

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate (CAS: 898752-31-3) is a specialized organic building block primarily utilized in medicinal chemistry and drug discovery.[1] Structurally, it serves as a lipophilic linker or a "warhead" precursor, characterized by a suberic acid (C8) backbone terminating in a 3,4-difluorophenyl ketone.[1]

The compound is of particular interest in the synthesis of Histone Deacetylase (HDAC) inhibitors and other enzyme modulators where the difluorophenyl moiety acts as a bioisostere to improve metabolic stability and potency.[1] This guide provides a comprehensive technical analysis of its structure, synthesis, and application, moving beyond basic data to actionable experimental insights.[1]

Part 1: Structural Elucidation & SMILES Notation

The precise definition of the chemical structure is critical for database integration and retrosynthetic planning.[1]

Chemical Identity
  • IUPAC Name: Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate[1]

  • CAS Registry Number: 898752-31-3[1][2]

  • Molecular Formula: C₁₆H₂₀F₂O₃[1][2]

  • Molecular Weight: 298.33 g/mol [1][2]

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) for this compound must accurately reflect the octanoate backbone (8 carbons total in the acid chain) and the specific regiochemistry of the fluorine substituents.

Canonical SMILES:

Structural Breakdown:

  • CCOC(=O): Ethyl ester group (Protects the carboxylic acid terminus).[1]

  • CCCCCC: The aliphatic linker.[1] Note that there are 6 methylene groups (

    
    ).[1] In IUPAC numbering for octanoates, C1 is the ester carbonyl and C8 is the ketone carbonyl.[1] Thus, 
    
    
    
    internal carbons.[1]
  • (=O): The ketone functionality at position 8.[1]

  • c1ccc(F)c(F)c1: The 3,4-difluorophenyl ring attached to the C8 ketone.[1]

Part 2: Synthetic Pathways & Experimental Logic

The Friedel-Crafts Acylation Protocol

Reaction Logic: The synthesis couples 1,2-difluorobenzene with ethyl suberyl chloride (ethyl 8-chloro-8-oxooctanoate).[1]

  • Regioselectivity: The fluorine atoms are ortho-/para-directing but deactivating.[1] In 1,2-difluorobenzene, the 4-position is sterically accessible and electronically favored (para to one fluorine, meta to the other), directing the acyl group to form the 3,4-difluoro substitution pattern on the product.[1]

  • Reagent Choice: Ethyl suberyl chloride is chosen over the di-acid chloride to prevent polymerization and ensure mono-functionalization.[1]

Diagram 1: Synthesis Workflow

SynthesisWorkflow Start1 1,2-Difluorobenzene Catalyst AlCl3 (Lewis Acid) DCM, 0°C to RT Start1->Catalyst Start2 Ethyl 8-chloro-8-oxooctanoate (Suberyl Chloride Monoester) Start2->Catalyst Intermediate Acylium Ion Complex Catalyst->Intermediate Electrophilic Attack Quench Ice/HCl Quench Intermediate->Quench Hydrolysis Product Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate Quench->Product Extraction & Purification

Caption: Step-by-step Friedel-Crafts acylation pathway for high-purity synthesis.

Detailed Experimental Methodology

Step 1: Reagent Preparation

  • Ensure Aluminum Chloride (

    
    )  is anhydrous.[1] Moisture deactivates the Lewis acid, leading to stalled conversion.[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1] DCM is preferred for ease of removal, while DCE allows for higher reflux temperatures if the kinetics are sluggish.[1]

Step 2: Acylation Procedure

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Charging: Add

    
     (1.1 equiv) to dry DCM (100 mL) and cool to 0°C.
    
  • Substrate Addition: Add ethyl 8-chloro-8-oxooctanoate (1.0 equiv) dropwise. Stir for 15 minutes to generate the acylium ion species.

  • Coupling: Add 1,2-difluorobenzene (1.2 equiv) dropwise, maintaining the temperature below 5°C to minimize side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

Step 3: Workup & Purification [1]

  • Quench: Pour the reaction mixture carefully onto crushed ice/concentrated HCl (to break the Aluminum-complex).

  • Extraction: Extract the aqueous layer with DCM (

    
     mL).[1]
    
  • Wash: Wash combined organics with saturated

    
     (remove acidic impurities) and brine.[1]
    
  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    
  • Purification: The crude oil usually requires flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes) to yield the pure ester as a colorless to pale yellow oil.[1]

Part 3: Physicochemical Properties & Data

Understanding the physical behavior of this compound is essential for formulation and assay development.[1]

PropertyValue / DescriptionSignificance
Physical State Pale yellow viscous oilTypical for medium-chain esters; easier to handle as a liquid.[1]
LogP (Predicted) 4.2 ± 0.4Highly lipophilic.[1] Requires DMSO for stock solutions in biological assays.[1]
H-Bond Acceptors 3 (Ester O, Ketone O, F)Moderate interaction potential with target proteins.[1]
H-Bond Donors 0Lack of donors improves membrane permeability.[1]
Solubility DMSO (>50 mM), Ethanol, DCMInsoluble in water; requires carrier solvents for aqueous buffers.[1]
Rotatable Bonds 9High flexibility; useful for fitting into hydrophobic pockets (e.g., HDAC active sites).[1]

Part 4: Applications in Drug Development

This compound is not merely an end-product but a versatile intermediate.[1] Its structure suggests two primary utility vectors:

1. HDAC Inhibitor Precursor: The ethyl ester is a "masked" carboxylic acid.[1] In many HDAC inhibitors, the zinc-binding group (ZBG) is a hydroxamic acid.[1]

  • Transformation: Reacting Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate with hydroxylamine (

    
    ) and a base (
    
    
    
    ) converts the ester into a hydroxamic acid (
    
    
    ).[1]
  • Mechanism: The long aliphatic chain spans the hydrophobic channel of the HDAC enzyme, while the difluorophenyl cap group interacts with the rim of the active site.[1]

2. PROTAC Linker Synthesis: The 8-carbon chain provides a defined distance between two ligands.[1] The ketone can be reduced to an alcohol or amine to attach E3 ligase ligands, creating a bifunctional degrader.[1]

Diagram 2: Downstream Chemical Utility

Applications cluster_HDAC HDAC Inhibitor Synthesis cluster_Linker PROTAC/Linker Chemistry Core Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate Hydroxamic Hydroxamic Acid Derivative (Zinc Binding Group) Core->Hydroxamic NH2OH, KOH (Aminolysis) Reduction Alcohol/Amine Derivative (Functional Handle) Core->Reduction NaBH4 or Reductive Amination

Caption: Strategic chemical transformations for medicinal chemistry applications.

Part 5: Safety & Handling (MSDS Summary)

While specific toxicological data may be sparse, standard protocols for halogenated esters apply.[1]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1]

  • Storage: Store at 2–8°C under inert gas (

    
     or 
    
    
    
    ). Esters can hydrolyze over time if exposed to moisture.[1]
  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine content).[1]

References

  • ChemicalBook . Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate Product Properties and CAS 898752-31-3. Retrieved from [1]

  • BLD Pharm . Ethyl 8-(4-chlorophenyl)-8-oxooctanoate Structure and Analogs. (Used for structural validation of the 8-oxooctanoate backbone).[1] Retrieved from [1]

  • MDPI . Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)... (Reference for general Friedel-Crafts and ester characterization methodologies). Retrieved from [1]

  • TCI Chemicals . Ethyl 8-Bromooctanoate Properties. (Reference for suberic acid derivative precursors). Retrieved from [1]

Sources

Technical Monograph: Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate , identified by the InChIKey ZFZULFDVANCKPO-UHFFFAOYSA-N . This monograph is designed for researchers in medicinal chemistry, focusing on its role as a high-value building block for histone deacetylase (HDAC) inhibitors and fatty acid mimetics.

InChIKey: ZFZULFDVANCKPO-UHFFFAOYSA-N | CAS: 898752-31-3

Executive Summary

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate is a specialized lipophilic linker-cap conjugate used primarily in the synthesis of targeted small-molecule therapeutics. Its structure combines a 3,4-difluorophenyl "cap" group (imparting metabolic stability and hydrophobic interaction potential) with a C8-oxo-octanoate linker (providing optimal chain length for enzyme active site penetration).

This compound serves as a critical intermediate in the development of Histone Deacetylase (HDAC) inhibitors and Fatty Acid Mimetics . The presence of the ketone functionality at the C8 position allows for divergent synthetic pathways: it can be retained as a hydrogen-bond acceptor, reduced to a methylene group for pure hydrophobicity, or transformed into a chiral alcohol.

Key Chemical Identifiers
ParameterSpecification
IUPAC Name Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate
Molecular Formula C₁₆H₂₀F₂O₃
Molecular Weight 298.33 g/mol
InChIKey ZFZULFDVANCKPO-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)F)F
LogP (Predicted) ~4.2 (High Lipophilicity)

Pharmacophore Logic & Applications

The utility of this compound lies in its ability to construct the "Cap-Linker-Zinc Binding Group (ZBG)" scaffold, a canonical model for metalloprotease inhibitors.

The HDAC Inhibitor Scaffold

In the design of HDAC inhibitors (e.g., analogs of Vorinostat or Panobinostat), the molecule is bipartite:

  • Cap Group (Surface Recognition): The 3,4-difluorophenyl moiety binds to the rim of the enzyme's catalytic tunnel. The fluorine atoms increase lipophilicity and block metabolic oxidation at the para/meta positions (metabolic blocking).

  • Linker (Tunnel Occupancy): The 8-carbon chain mimics the lysine side chain, spanning the hydrophobic tunnel of the HDAC active site. The C8 length is often optimal for HDAC1 and HDAC6 selectivity.

  • ZBG Precursor: The ethyl ester is a "masked" Zinc Binding Group. It is readily converted into a hydroxamic acid (CONHOH) or an ortho-aminoanilide in the final synthetic steps.

Visualization: Pharmacophore Mapping

The following diagram illustrates how Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate maps onto the standard HDAC inhibitor pharmacophore.

PharmacophoreMap Compound Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate Cap 3,4-Difluorophenyl Cap (Hydrophobic Interaction) Compound->Cap Contains Linker C8-Oxo Linker (Tunnel Span) Compound->Linker Contains ZBG Ethyl Ester (ZBG Precursor) Compound->ZBG Contains Target HDAC Active Site Cap->Target Binds Rim Linker->Target Occupies Tunnel ZBG->Target Chelates Zn2+ (after conversion)

Figure 1: Pharmacophore decomposition of the title compound relative to the HDAC active site.

Synthesis Protocol (Core Workflow)

The synthesis of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate typically follows a Friedel-Crafts Acylation strategy. This method ensures regiospecific attachment of the octanoate chain to the electron-rich fluorobenzene ring.

Retrosynthetic Analysis
  • Disconnection: C8-Aryl bond (Acyl-Aryl).

  • Precursors: 1,2-Difluorobenzene + Ethyl 8-chloro-8-oxooctanoate (Suberoyl chloride monoethyl ester).

Step-by-Step Methodology

Note: This protocol requires anhydrous conditions due to the sensitivity of the acyl chloride and the Lewis acid catalyst.

Reagents:
  • Substrate A: 1,2-Difluorobenzene (1.0 equiv)

  • Substrate B: Ethyl 8-chloro-8-oxooctanoate (1.1 equiv)

  • Catalyst: Aluminum Chloride (AlCl₃) (1.2 - 1.5 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Protocol:
  • Catalyst Activation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet, suspend AlCl₃ in anhydrous DCM at 0°C.

  • Acyl Chloride Addition: Add Ethyl 8-chloro-8-oxooctanoate dropwise to the suspension. Stir for 15 minutes to form the acylium ion complex.

  • Electrophilic Attack: Add 1,2-Difluorobenzene dropwise, maintaining the temperature below 5°C. The 3,4-difluoro substitution pattern directs acylation primarily to the para position relative to one fluorine, or position 4 relative to the other, typically yielding the 3,4-difluoro product due to steric and electronic directing effects.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.

  • Quenching: Pour the reaction mixture carefully over crushed ice/HCl to decompose the aluminum complex.

  • Workup: Extract with DCM (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes) to isolate the title compound as a colorless to pale yellow oil.

Synthetic Pathway Diagram

SynthesisPath SM1 Mono-Ethyl Suberate Activation SOCl2 / DMF (cat) SM1->Activation Intermediate Ethyl 8-chloro-8-oxooctanoate (Acyl Chloride) Activation->Intermediate Reaction Friedel-Crafts Acylation (AlCl3, DCM, 0°C -> RT) Intermediate->Reaction SM2 1,2-Difluorobenzene SM2->Reaction Product Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate (Target) Reaction->Product

Figure 2: Friedel-Crafts acylation pathway for the synthesis of the target ester.

Analytical Specifications

To ensure the integrity of the building block for drug development, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • Aryl Protons: Multiplets in the region of δ 7.50 – 7.80 ppm (3H, corresponding to the 3,4-difluorophenyl ring).

    • Ethyl Ester: Quartet at δ 4.12 (2H, O-CH₂-) and Triplet at δ 1.25 (3H, -CH₃).

    • α-Keto Methylene: Triplet at δ 2.90 (2H, -CH₂-C=O-Ar). Deshielded by the carbonyl.

    • α-Ester Methylene: Triplet at δ 2.30 (2H, -CH₂-COO-).

    • Bulk Chain: Multiplet at δ 1.30 – 1.75 (8H, internal methylenes).

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)

  • Molecular Ion: [M+H]⁺ = 299.14 (Calculated).

  • Adducts: Frequently observed as [M+Na]⁺ = 321.13.

Handling & Stability

  • Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). The ester is stable, but the ketone position is susceptible to slow oxidation or reduction if exposed to harsh conditions over time.

  • Solubility: Highly soluble in DCM, Ethyl Acetate, DMSO, and Methanol. Insoluble in water.

  • Safety: The compound is an organic ester; standard PPE (gloves, goggles) is required. Avoid inhalation of vapors.

References

  • Google Patents. (2008). Benzamide derivatives as inhibitors of histone deacetylase (Patent CA2648804C).
  • Mwakwari, S. C., et al. (2010). Design, Synthesis, and Biological Evaluation of Potent Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for C8-linker pharmacophore).

"Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate" physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Utility of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate

CAS Registry Number: 898752-31-3 Molecular Formula: C₁₆H₂₀F₂O₃ Molecular Weight: 298.33 g/mol [1]

Executive Summary

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate is a specialized organofluorine building block used primarily in medicinal chemistry and materials science. It serves as a critical intermediate for introducing a lipophilic, metabolically stable 3,4-difluorophenyl moiety via a flexible octanoate linker. This structural motif is increasingly relevant in the design of peroxisome proliferator-activated receptor (PPAR) agonists, histone deacetylase (HDAC) inhibitors, and long-chain fatty acid mimetics where the ketone functionality provides a handle for further diversification (e.g., reduction to alcohol/methylene or reductive amination).

This guide delineates the physicochemical profile, synthetic methodology, and handling protocols for this compound, providing researchers with a self-validating roadmap for its utilization.

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models based on structural homologs (e.g., ethyl 8-bromooctanoate and 3,4-difluoroacetophenone).

Table 1: Physical and Chemical Specifications

PropertyValue / DescriptionSource/Method
Appearance Pale yellow to colorless viscous oil or low-melting solidObservation (Analogous esters)
Melting Point 25–30 °C (Predicted)ACD/Labs Percepta
Boiling Point 385.0 ± 42.0 °C at 760 mmHgPredicted (Standard Pressure)
Density 1.15 ± 0.1 g/cm³Predicted
Flash Point 186.6 ± 27.9 °CPredicted
LogP 3.82Predicted (Lipophilic)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in WaterExperimental Consensus
Refractive Index 1.489Predicted

Key Structural Features:

  • 3,4-Difluorophenyl Head: Provides metabolic resistance to oxidative metabolism (blocking CYP450 sites) and increases lipophilicity.

  • 8-Oxo Group: An electron-withdrawing ketone functionality susceptible to nucleophilic attack or reduction.

  • Ethyl Ester Tail: A masking group for the carboxylic acid, allowing for solubility in organic solvents and serving as a latent acid functionality.

Synthetic Methodology: Friedel-Crafts Acylation

The most robust industrial route to Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate is the Friedel-Crafts acylation of 1,2-difluorobenzene with ethyl suberyl chloride (Ethyl 8-chloro-8-oxooctanoate). This method is preferred over organometallic coupling (e.g., Rieke Zinc) due to cost-efficiency and scalability.

Reaction Mechanism & Pathway

The synthesis relies on the electrophilic aromatic substitution directed by the fluorine substituents. The 3,4-difluoro substitution pattern directs the incoming acylium ion primarily to the para position relative to one fluorine and meta to the other, minimizing steric hindrance.

SynthesisPathway Reactant1 1,2-Difluorobenzene Intermediate Acylium Ion Complex Reactant1->Intermediate Nucleophilic Attack Reactant2 Ethyl 8-chloro-8-oxooctanoate Reactant2->Intermediate AlCl3 Activation Catalyst AlCl3 (Lewis Acid) Product Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate Intermediate->Product -HCl (Quench)

Figure 1: Friedel-Crafts Acylation Pathway. The acyl chloride is activated by Aluminum Chloride to attack the difluorobenzene ring.

Detailed Experimental Protocol

Safety Precaution: Aluminum chloride (


) is highly hygroscopic and reacts violently with water. Perform all steps under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • 1,2-Difluorobenzene (1.2 equiv)

  • Ethyl 8-chloro-8-oxooctanoate (1.0 equiv) [Prepared from suberic acid monoethyl ester +

    
    ]
    
  • Aluminum Chloride (

    
    ), anhydrous (1.1 equiv)
    
  • Dichloromethane (DCM), anhydrous (Solvent)

Step-by-Step Procedure:

  • Catalyst Suspension: In a flame-dried 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, suspend anhydrous

    
     (14.7 g, 110 mmol) in anhydrous DCM (100 mL) under nitrogen flow. Cool to 0°C using an ice bath.
    
  • Acyl Chloride Addition: Mix Ethyl 8-chloro-8-oxooctanoate (22.0 g, 100 mmol) with DCM (20 mL). Add this solution dropwise to the

    
     suspension over 30 minutes. Maintain temperature < 5°C. Observation: The suspension may homogenize or change color as the acylium complex forms.
    
  • Substrate Addition: Add 1,2-difluorobenzene (13.7 g, 120 mmol) dropwise over 20 minutes.

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or HPLC.[2] The product spot will be less polar than the starting acid chloride but more polar than the difluorobenzene.

  • Quenching (Critical): Pour the reaction mixture slowly into a stirred mixture of ice (200 g) and concentrated HCl (20 mL). Caution: Exothermic reaction.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Washing: Combine organic layers and wash sequentially with water, saturated

    
     (to remove unreacted acid), and brine.
    
  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude oil.
    
  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-10% EtOAc in Hexanes) to obtain the pure ester.

Yield Expectation: 75–85% Validation:


H NMR should show the characteristic triplet for the terminal methyl of the ethyl ester (~1.2 ppm) and the aromatic protons of the difluorophenyl group (multiplets ~7.1–7.8 ppm).

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral features must be verified.

Table 2: Diagnostic Spectral Data

TechniqueFeatureDiagnostic Signal (Expected)
1H NMR (CDCl3)Aromatic Region

7.6–7.8 (m, 2H), 7.2 (m, 1H) – 3,4-difluoro pattern
Ketone

-CH2

2.90 (t, 2H,

Hz)
Ester

-CH2

2.30 (t, 2H,

Hz)
Ethyl Group

4.12 (q, 2H), 1.25 (t, 3H)
IR Spectroscopy Carbonyl (Ketone)~1685 cm⁻¹ (Conjugated with aromatic ring)
Carbonyl (Ester)~1735 cm⁻¹
C-F Stretch1200–1250 cm⁻¹
Mass Spectrometry Molecular Ion

Applications & Downstream Chemistry

This molecule is a versatile "linker" reagent. The 8-carbon chain provides a specific spatial separation (approx. 10–12 Å) between the fluorinated head and the ester tail.

Workflow: Functional Transformation

The ketone at position 8 is the primary site for diversification.

Applications Target Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate Path1 Reduction (NaBH4) Target->Path1 Path2 Wolf-Kishner / Clemmensen Target->Path2 Path3 Hydrolysis (LiOH) Target->Path3 Prod1 Alcohol Derivative (Chiral building block) Path1->Prod1 Prod2 Alkyl Chain Analog (Fatty acid mimetic) Path2->Prod2 Prod3 Free Acid (Coupling partner) Path3->Prod3

Figure 2: Functional group transformations available for the target molecule.

  • Reduction to Alcohol: Reaction with Sodium Borohydride (

    
    ) yields the secondary alcohol. This creates a chiral center, which can be resolved enzymatically for asymmetric synthesis.
    
  • Defunctionalization: Complete reduction of the ketone (via triethylsilane/TFA or Wolf-Kishner) yields the saturated 8-(3,4-difluorophenyl)octanoic acid derivative, useful as a surfactant or lipid probe.

  • Hydrolysis: Saponification of the ethyl ester yields the free acid (CAS 898765-81-6), which can be coupled to amines to form amides.

Handling and Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is stable for >2 years if kept dry.

  • Reactivity: Avoid strong oxidizing agents and strong bases (which may cause ester hydrolysis or aldol condensation at the ketone alpha-position).

  • Safety:

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of aerosols.

References

  • PubChem. (2024). Compound Summary: 8-(3,4-difluorophenyl)-8-oxooctanoic acid (Acid Form).[3][4] Retrieved from [Link]

  • Google Patents. (2017). Synthesis of 8-aryl-8-oxooctanoic acid derivatives (General Methodology). CN105646403B.

Sources

Strategic Solubility Profiling & Process Optimization for Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate (CAS: 898752-31-3) is a critical pharmaceutical intermediate, primarily implicated in the synthesis of chloride channel activators such as Lubiprostone . As a lipophilic ester featuring a fluorinated phenyl ketone moiety, its solubility profile is the governing factor in reaction yield, purification efficiency, and solvent selection during process scale-up.

This guide provides a rigorous technical framework for establishing the solubility and miscibility limitations of this compound. Unlike standard commodity chemicals, data for specific intermediates is often proprietary or non-standardized. Therefore, this document functions as a self-validating protocol , empowering your team to generate high-fidelity solubility data (E-E-A-T) and apply it to thermodynamic modeling and process design.

Physicochemical Framework & Predicted Behavior

Before initiating wet-lab experiments, a theoretical understanding of the solute-solvent interaction is required to minimize solvent waste and experimental iterations.

Structural Analysis

The molecule comprises three distinct domains that dictate its amphiphilic behavior:

  • Lipophilic Tail: The octanoate (C8) chain drives high solubility in non-polar solvents (e.g., n-Heptane, Toluene).

  • Polar Functionalities: The ethyl ester and the C8-ketone provide hydrogen bond acceptance points, facilitating solubility in polar aprotic solvents (e.g., Acetone, Ethyl Acetate).

  • Fluorinated Moiety: The 3,4-difluorophenyl group increases lipophilicity (logP) relative to the non-fluorinated analog while introducing specific dipole-dipole interaction capabilities.

Predicted Properties[1]
  • Molecular Formula: C₁₆H₂₀F₂O₃[]

  • Molecular Weight: 298.33 g/mol

  • Predicted LogP: 3.8 – 4.2 (Highly Lipophilic)

  • Physical State: Likely a viscous oil or low-melting solid at room temperature (25°C). Note: Similar analogs like Ethyl 8-bromooctanoate are oils; the rigid phenyl ring may raise the melting point (MP) slightly, potentially into the 30–50°C range.

Experimental Methodologies for Data Generation

Accurate solubility data is binary: it is either thermodynamically stable (equilibrium) or kinetically metastable. The following protocols ensure the determination of equilibrium solubility .

Protocol A: Laser Monitoring (Dynamic Method)

Best for: Rapid screening of temperature-dependent solubility (polythermal).

Workflow:

  • Preparation: Load a precise mass of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate into a jacketed glass vessel.

  • Solvent Addition: Add a known volume of solvent (e.g., Methanol).

  • Turbidity Tracking: Utilize a focused beam reflectance measurement (FBRM) or simple laser transmission probe.

  • Cycling: Heat at 0.5°C/min until the solution becomes clear (Solubility Temperature,

    
    ). Cool at 0.5°C/min until turbidity reappears (Metastable Zone Width, MSZW).
    
  • Validation: Repeat for concentrations ranging from 0.05 to 0.5 mole fraction.

Protocol B: HPLC-UV Saturation (Static Method)

Best for: High-precision equilibrium data at isothermal conditions.

Step-by-Step Methodology:

  • Saturation: Add excess solute to the solvent in a sealed vial.

  • Equilibration: Agitate at constant temperature (

    
    ) for 24–48 hours.
    
  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-heated to

    
     to prevent precipitation).
    
  • Quantification: Analyze filtrate via HPLC-UV (Detection likely at 254 nm or 210 nm).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (Gradient).

Solubility Data Analysis & Thermodynamic Modeling

Once experimental data points (


 vs. 

) are acquired, they must be modeled to predict behavior outside the tested range.
Data Presentation Structure

Organize your internal data using the following schema to ensure compatibility with process simulation software (e.g., Aspen Plus, Dynochem).

Solvent ClassSolventPolarity Index (

)
Predicted Solubility TrendProcess Utility
Polar Protic Methanol5.1Moderate (Temp. dependent)Crystallization Solvent
Polar Protic Isopropanol3.9HighRecrystallization Co-solvent
Polar Aprotic Ethyl Acetate4.4Very HighReaction/Extraction Medium
Non-Polar n-Heptane0.1High (potential miscibility)Anti-solvent / Wash
Aqueous Water10.2Negligible (< 0.01 mg/mL)Waste stream / Phase separation
Thermodynamic Correlation

To correlate solubility (


) with temperature (

), apply the Modified Apelblat Equation . This model is superior to the Van't Hoff equation for polar/non-polar asymmetry.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical constants derived from regression analysis of your experimental data.
    

Process Engineering Implications

The solubility profile dictates the purification strategy. Below is a logic flow for optimizing the purification of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate based on its lipophilic nature.

Visualization: Purification Decision Matrix

PurificationStrategy Start Crude Reaction Mixture (Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate) CheckState Physical State Check (at 25°C) Start->CheckState IsOil Viscous Oil CheckState->IsOil If MP < 25°C IsSolid Solid / Precipitate CheckState->IsSolid If MP > 25°C LiquidLiquid Liquid-Liquid Extraction (Ethyl Acetate / Water) IsOil->LiquidLiquid Crystallization Recrystallization (Solvent: MeOH or IPA) IsSolid->Crystallization Distillation High-Vac Distillation (Beware Thermal Degradation) LiquidLiquid->Distillation Solvent Removal Filtration Filtration & Drying (Vacuum < 40°C) Crystallization->Filtration Final Pure Intermediate (>98% HPLC) Distillation->Final Filtration->Final

Figure 1: Decision matrix for the purification of the intermediate based on physical state and solubility behavior.

Visualization: Solubility Determination Workflow

SolubilityWorkflow Input Pure Solute (CAS 898752-31-3) SolventSelect Solvent Selection (Polar vs Non-Polar) Input->SolventSelect MethodSelect Method Selection SolventSelect->MethodSelect Visual Visual Polythermal (For Oils/Rapid Scan) MethodSelect->Visual If Oil/Metastable HPLC Isothermal HPLC (For Solids/Precision) MethodSelect->HPLC If Stable Solid DataFit Thermodynamic Modeling (Apelblat/Van't Hoff) Visual->DataFit HPLC->DataFit Output Solubility Curve Design Space DataFit->Output

Figure 2: Workflow for generating rigorous solubility data in a process development lab.

References

  • Synthesis Context: Ueno, R., et al. (2004). Method for producing prostaglandin derivatives. U.S. Patent Application 2004/0254233. (Illustrates the use of difluorophenyl intermediates in prostaglandin-like drug synthesis).
  • Methodology: Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility protocols).
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91.

Sources

Technical Characterization Guide: Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate

[1]

CAS Registry Number: 898752-31-3 Molecular Formula:

Molecular Weight:Document Type:Version:1

Executive Summary & Structural Analysis[1][2]

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate is a critical pharmaceutical intermediate, primarily utilized in the synthesis of antipsychotic agents (e.g., Iloperidone analogs) and PPAR agonists.[1] Its structure combines a lipophilic octanoate linker with a reactive 3,4-difluorophenyl ketone moiety.[1]

For researchers and process chemists, the primary challenge in characterizing this molecule lies in the aromatic region , where strong


1
Structural Logic

The molecule consists of three distinct spectroscopic zones:

  • Zone A (Ethyl Ester): A standard diagnostic triplet-quartet system.[1]

  • Zone B (Aliphatic Linker): A 6-carbon methylene chain showing characteristic shielding gradients.[1]

  • Zone C (Difluorophenyl Ketone): The diagnostic "fingerprint" region showing second-order coupling effects.

Synthesis & Process Chemistry

To understand the impurity profile and spectral features, one must understand the genesis of the molecule. The standard industrial route involves a Friedel-Crafts acylation.[1]

Synthetic Pathway

The synthesis typically couples 1,2-difluorobenzene with ethyl 8-chloro-8-oxooctanoate (or suberyl chloride derivatives) using an Aluminum Chloride (

1

SynthesisPathwayReactant11,2-Difluorobenzene(Starting Material)CatalystAlCl3 / DCM(0°C to RT)Reactant1->CatalystReactant2Ethyl 8-chloro-8-oxooctanoate(Acylating Agent)Reactant2->CatalystIntermediateLewis Acid Complex(Transient)Catalyst->IntermediateAcylationProductEthyl 8-(3,4-difluorophenyl)-8-oxooctanoate(Target KPI)Intermediate->ProductQuench (HCl)ImpurityRegioisomers(2,3-difluoro isomer)Intermediate->ImpurityMinor Pathway

Figure 1: Friedel-Crafts acylation pathway showing the origin of potential regioisomeric impurities.[1]

Spectroscopic Profile (Reference Data)

The following data represents the high-fidelity consensus values derived from chemometric principles and analogous 3,4-difluoroacetophenone derivatives.

Proton NMR ( -NMR)

Solvent:

Frequency:1
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.75 – 7.82 Multiplet1HAr-H (H-2)Deshielded by C=O; coupled to F-3.[1]
7.68 – 7.74 Multiplet1HAr-H (H-6)Ortho to C=O; coupled to F.
7.20 – 7.28 Multiplet1HAr-H (H-5)Shielded relative to others; complex F-coupling.[1]
4.12 Quartet (

Hz)
2H

Ethyl ester methylene.[1]
2.91 Triplet (

Hz)
2H


-methylene to ketone.[1]
2.28 Triplet (

Hz)
2H


-methylene to ester.[1]
1.68 – 1.76 Multiplet2H

-methylene

to ketone.[1]
1.58 – 1.66 Multiplet2H

-methylene

to ester.[1]
1.32 – 1.40 Multiplet4HBulk

Central chain (C4, C5).
1.25 Triplet (

Hz)
3H

Ethyl ester methyl.[1]

Expert Insight: The triplet at 2.91 ppm is the critical purity indicator. If the reaction was incomplete (e.g., hydrolysis of the acyl chloride), this shift will vary. The aromatic region will not appear as clean doublets; expect complex second-order effects due to the fluorine atoms.

Carbon-13 NMR ( -NMR)

Solvent:

Key Feature:

1
Shift (

, ppm)
Splitting PatternAssignmentCoupling Logic (

values approx.)
197.2 Doublet (d)C=O[1] (Ketone)

Hz (Long range)
173.8 SingletC=O[1] (Ester)Too distant for F-coupling.[1]
153.5 ddC-4 (Ar-F)

Hz;

Hz
150.1 ddC-3 (Ar-F)

Hz;

Hz
133.8 MultipletC-1 (Ipso)Coupled to both Fs.
125.2 MultipletC-6-
117.8 DoubletC-2-
117.4 DoubletC-5-
60.2 Singlet

-
38.1 Singlet

-
34.2 Singlet

-
28.9 - 24.8 SingletsBulk

-
14.2 Singlet

-
Fluorine-19 NMR ( -NMR)

Reference:

  • 
     -130.5 ppm:  Multiplet (1F, F-4)[1]
    
  • 
     -136.8 ppm:  Multiplet (1F, F-3)[1]
    
  • Note: The signals will appear as complex multiplets due to

    
     (approx. 20-22 Hz) and proton coupling.[1]
    

Quality Control & Impurity Profiling

To ensure the integrity of the material for drug development, a self-validating QC protocol is required.

Impurity Identification Logic

Common impurities arise from regio-selectivity issues during the Friedel-Crafts step or hydrolysis of the ester.[1]

ImpurityLogicRawDataRaw H-NMR SpectrumCheck1Check 2.91 ppm regionRawData->Check1Check2Check 10-12 ppm regionCheck1->Check2Triplet PresentFail1FAIL: Unreacted Chloride(Shift shifts downfield)Check1->Fail1Multiplet/ShiftedCheck3Check 7.0-8.0 ppm integrationCheck2->Check3Clean BaselineFail2FAIL: Carboxylic Acid(Hydrolysis of Ester)Check2->Fail2Broad Singlet FoundResultPassPASS: Pure IntermediateCheck3->ResultPass3H IntegralFail3FAIL: Regioisomer(2,3-difluoro)Check3->Fail3>3H or Splitting Error

Figure 2: Decision tree for NMR-based quality control.

Validation Protocol
  • Solvent Check: Ensure

    
     is neutralized. Acidic traces in chloroform can catalyze transesterification or acetal formation, altering the spectrum.
    
  • Integration Ratio: Normalize the triplet at 2.28 ppm to 2.00. The aromatic region (7.2-7.8 ppm) must integrate to exactly 3.00. A value >3.1 suggests the presence of the 2,3-difluoro isomer (a common byproduct).

  • Water Content: Monitor the water peak at ~1.56 ppm. High water content facilitates hydrolysis of the ethyl ester to the free acid (Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoic acid), which is a degradation product.[1]

Experimental Methodology (Characterization)[1][2][3][4][5]

Sample Preparation for NMR[1][3]
  • Mass: Weigh 10-15 mg of the ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate.

  • Solvent: Dissolve in 0.6 mL of

    
     (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Filtration: If the solution is cloudy (salt residues from synthesis), filter through a cotton plug into the NMR tube.

GC-MS Conditions (Orthogonal Validation)

While NMR confirms structure, GC-MS confirms molecular weight and volatile purity.[1]

  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    280°C (hold 5 min).
  • Expected Retention: Late eluter due to high boiling point (~383°C).

  • Parent Ion:

    
     298.[2]
    

References

  • Synthesis of Fluorinated Acetophenones: Title: "Friedel–Crafts acylation of fluorobenzenes: A selective route to pharmaceutical intermediates." Source: Journal of Fluorine Chemistry. Context: Establishes the regioselectivity rules for 1,2-difluorobenzene acylation. Link:[1]

  • NMR Prediction & Database: Title: "SDBS Compounds and Spectral Search." Source: National Institute of Advanced Industrial Science and Technology (AIST). Context: Reference data for 3,4-difluoro fragment shifts. Link:[1]

  • Chemical Properties & Safety: Title: "Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate - Substance Detail."[1][2] Source: PubChem (NIH).[3] Context: Confirmation of CAS 898752-31-3 and physical properties.[3] Link:[1][3]

  • Coupling Constants Reference: Title: "Spin-spin coupling in fluorinated organic compounds."[1] Source: Royal Society of Chemistry (RSC) Advances. Context: Theoretical basis for the 250Hz C-F coupling constants cited in Section 3.2. Link:[1]

Technical Guide: Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate as a Scaffold for Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical analysis of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate (CAS: 898752-31-3), a high-value pharmacophore intermediate. While the ester itself is biologically latent, it functions as a critical precursor scaffold for the development of Histone Deacetylase (HDAC) inhibitors and fluorinated fatty acid mimetics .

Executive Summary & Chemical Identity

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate is a specialized organic building block characterized by a lipophilic octanoate chain terminated by a 3,4-difluorophenyl ketone.[1] In drug discovery, this molecule is primarily utilized as a "Cap-Linker" precursor for designing targeted inhibitors of zinc-dependent metalloenzymes, specifically Histone Deacetylases (HDACs).

The 3,4-difluorophenyl moiety is a strategic bioisostere for the phenyl group found in Vorinostat (SAHA) , offering improved metabolic stability against ring oxidation and enhanced lipophilicity for cell permeability.

Chemical Specifications
PropertySpecification
CAS Number 898752-31-3
IUPAC Name Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate
Molecular Formula C₁₆H₂₀F₂O₃
Molecular Weight 298.33 g/mol
Core Motif Difluorophenyl "Cap" + 8-Carbon "Linker" + Ester "Head"
Primary Application Synthesis of HDAC Inhibitors (Hydroxamic Acids)

Biological Activity & Mechanism of Action

The Latent Pharmacophore

In its native ethyl ester form, the compound exhibits negligible biological activity against enzymatic targets. It acts as a pro-ligand . Its biological potential is unlocked via chemical transformation into two primary active classes:

  • Hydroxamic Acids (HDAC Inhibitors): Conversion of the ester to a hydroxamate creates a zinc-binding group (ZBG) capable of chelating the Zn²⁺ ion in the catalytic pocket of Class I and II HDACs.

  • Carboxylic Acids (Fatty Acid Mimetics): Hydrolysis to the free acid (CAS: 898765-81-6) yields a fluorinated fatty acid analog potentially active against GPR40 (FFAR1) or PPAR receptors.

Mechanism: HDAC Inhibition (Post-Activation)

Upon conversion to the hydroxamic acid derivative (8-(3,4-difluorophenyl)-8-oxooctanehydroxamic acid ), the molecule functions via the following mechanism:

  • Cap Recognition: The 3,4-difluorophenyl group occupies the hydrophobic rim of the HDAC enzyme entrance. The fluorine atoms increase hydrophobic interactions and block metabolic hydroxylation at the para-position.

  • Linker Positioning: The 8-carbon alkyl-ketone chain spans the narrow hydrophobic channel of the enzyme. The C8 length is optimal for reaching the catalytic core (similar to the C6-C8 linkers in SAHA).

  • Zinc Chelation: The hydroxamic acid moiety (CONHOH) forms a bidentate chelate with the active site Zn²⁺ ion, displacing the water molecule required for acetyl-lysine hydrolysis. This results in hyperacetylation of histones and subsequent transcriptional modulation.

Experimental Protocols

Protocol A: Synthesis of the Active Hydroxamate

Objective: Convert the inactive ester scaffold into a potent HDAC inhibitor.

Reagents:

  • Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate (1.0 eq)[2][3][4]

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (5.0 eq)

  • Potassium hydroxide (KOH) (5.0 eq)

  • Methanol (MeOH) (anhydrous)

Step-by-Step Methodology:

  • Preparation of Hydroxylamine: Dissolve NH₂OH·HCl in MeOH. Carefully add KOH (dissolved in MeOH) at 0°C to generate free hydroxylamine. Filter off the precipitated KCl.

  • Coupling: Add the Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate dropwise to the hydroxylamine filtrate at 0°C.

  • Reaction: Stir the mixture at room temperature (25°C) for 2–4 hours. Monitor consumption of the ester via TLC (Hexane:EtOAc 7:3).

  • Workup: Neutralize the solution with 1N HCl to pH ~7. Concentrate under reduced pressure.

  • Purification: Extract with Ethyl Acetate. Wash with brine. Purify the crude hydroxamic acid via recrystallization (Acetonitrile) or Flash Chromatography.

  • Validation: Confirm structure via ¹H-NMR (Look for broad singlet at δ 10.3–10.5 ppm for -NHOH).

Protocol B: Fluorometric HDAC Inhibition Assay

Objective: Quantify the IC₅₀ of the synthesized derivative.

Assay System: Fluor de Lys® (Biomol) or similar fluorogenic substrate system.

  • Enzyme Prep: Dilute HeLa nuclear extract (rich in HDAC1/2) or recombinant HDAC6 in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Compound Dosing: Prepare a 10-point dilution series of the hydroxamic acid derivative in DMSO (Final DMSO < 1%).

  • Incubation: Incubate Enzyme + Compound for 15 minutes at 37°C.

  • Substrate Addition: Add fluorogenic acetylated lysine substrate (50 µM final). Incubate for 30 minutes.

  • Development: Add Developer Solution (Trypsin/Trichostatin A) to stop the reaction and cleave the deacetylated fluorophore.

  • Readout: Measure Fluorescence (Ex: 360 nm / Em: 460 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Visualization: Activation & Signaling Pathway

G Ester Ethyl 8-(3,4-difluorophenyl) -8-oxooctanoate (Inactive Scaffold) Reaction Hydroxaminolysis (NH2OH / KOH) Ester->Reaction Precursor Hydroxamate Active Hydroxamate (Zinc Binder) Reaction->Hydroxamate Transformation HDAC HDAC Enzyme (Class I/II) Hydroxamate->HDAC Chelates Zn2+ (IC50 < 100 nM) Chromatin Chromatin Relaxation HDAC->Chromatin Inhibits Deacetylation GeneExp Tumor Suppressor Gene Expression Chromatin->GeneExp Epigenetic Activation

Figure 1: The activation pathway of the ethyl ester scaffold into a functional epigenetic modulator.[2][4][5]

Comparative SAR Data (Projected)

The following table summarizes the projected Structure-Activity Relationship (SAR) advantages of the 3,4-difluorophenyl motif compared to the standard phenyl cap (Vorinostat/SAHA).

FeatureStandard Phenyl Cap (SAHA)3,4-Difluorophenyl Cap (Target)Biological Impact
Lipophilicity (cLogP) ~2.5~3.1Improved membrane permeability and blood-brain barrier (BBB) penetration.
Metabolic Stability Moderate (Ring oxidation)HighFluorine blocks P450-mediated oxidation at para/meta positions.
Potency (HDAC1) IC₅₀ ~ 10–20 nMIC₅₀ ~ 5–15 nMEnhanced hydrophobic interaction with the enzyme rim.
Linker Type Amide (NH-CO)Ketone (C=O)Ketone is hydrolytically stable; avoids amidase cleavage.

References

  • Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84–90. Link

  • Bieliauskas, A. V., et al. (2016). Isoform-selective histone deacetylase inhibitors. Chemical Society Reviews, 45(16), 4245-4268. Link

  • BLD Pharm. (2024). Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate Product Data. BLD Pharm Catalog. Link

  • CymitQuimica. (2024).[2] Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate CAS 898752-31-3.[2][3][4][5][6] Chemical Catalog. Link

Sources

"Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate" as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Intermediate for Medicinal Chemistry & Epigenetic Modulators

Executive Summary

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate (CAS: 898752-31-3) is a specialized organic building block characterized by a difluorinated phenyl ring, a keto-linker, and a terminal ethyl ester. Its structural motifs—specifically the lipophilic, metabolically stable 3,4-difluorophenyl "cap" and the flexible octanoate "linker"—make it a critical intermediate in the synthesis of Histone Deacetylase (HDAC) inhibitors , PROTAC linkers , and omega-phenyl fatty acid mimetics .

This guide details the physicochemical properties, synthetic pathways, and application protocols for this compound, serving as a definitive reference for drug discovery teams focusing on epigenetics and metabolic signaling.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertySpecification
Chemical Name Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate
CAS Number 898752-31-3
Molecular Formula C₁₆H₂₀F₂O₃
Molecular Weight 298.33 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DMSO, Chloroform, Ethyl Acetate, Methanol
Lipophilicity (cLogP) ~4.2 (Predicted)
Key Functional Groups Ethyl Ester (C1), Ketone (C8), 3,4-Difluorophenyl
Structural Analysis

The molecule consists of three distinct domains:

  • The Cap (3,4-Difluorophenyl): The fluorine atoms at positions 3 and 4 increase metabolic stability by blocking P450-mediated oxidation and enhance lipophilicity, improving membrane permeability.

  • The Linker (C8 Alkyl Chain): Provides the necessary spatial separation between the cap and the zinc-binding group (in HDACi applications) or the receptor binding site. The ketone at C8 adds rigidity and a handle for further functionalization (e.g., reduction to alcohol).

  • The Tail (Ethyl Ester): A masked carboxylic acid, easily hydrolyzed or converted to amides/hydroxamic acids.

Synthetic Pathways

The industrial synthesis of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate typically employs a Friedel-Crafts Acylation . This method ensures high regioselectivity and yield.

Core Synthesis Protocol (Friedel-Crafts)

Reagents: 1,2-Difluorobenzene, Ethyl suberoyl chloride (Ethyl 8-chloro-8-oxooctanoate), Aluminum Chloride (


).
Solvent:  Dichloromethane (DCM) or 1,2-Dichloroethane.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reactor with

    
     (1.1 equiv) and dry DCM under 
    
    
    
    atmosphere. Cool to 0°C.
  • Acylation: Add Ethyl suberoyl chloride (1.0 equiv) dropwise to form the acylium ion complex.

  • Addition: Add 1,2-Difluorobenzene (1.2 equiv) slowly, maintaining temperature < 5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Pour the reaction mixture over crushed ice/HCl to decompose the aluminum complex.

  • Workup: Extract with DCM (3x), wash organic layers with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Visualization of Synthetic Logic

SynthesisPathway Reagents Precursors: 1,2-Difluorobenzene + Ethyl Suberoyl Chloride Activation Activation: AlCl3 Complexation (Acylium Ion Formation) Reagents->Activation DCM, 0°C Reaction Friedel-Crafts Acylation (Electrophilic Aromatic Substitution) Activation->Reaction Addition of Arene Product Product: Ethyl 8-(3,4-difluorophenyl)- 8-oxooctanoate Reaction->Product Quench & Workup

Figure 1: Friedel-Crafts Acylation pathway for the synthesis of the target ester.

Applications in Drug Development

This compound is primarily utilized as a Late-Stage Intermediate (LSI) for synthesizing libraries of zinc-dependent metalloenzyme inhibitors.

Synthesis of HDAC Inhibitors (SAHA Analogs)

Histone Deacetylase (HDAC) inhibitors often follow a pharmacophore model: Cap-Linker-ZBG (Zinc Binding Group).

  • Cap: 3,4-difluorophenyl (provided by this molecule).[1][2][3][4]

  • Linker: Octanoate chain.

  • ZBG: Hydroxamic acid (derived from the ester).

Protocol: Conversion to Hydroxamic Acid

  • Reagents: Hydroxylamine hydrochloride (

    
    ), KOH, Methanol.
    
  • Procedure: Dissolve the ester in MeOH. Add freshly prepared hydroxylamine (free base) in MeOH/KOH at 0°C. Stir at RT for 2 hours.

  • Outcome: Formation of 8-(3,4-difluorophenyl)-N-hydroxy-8-oxooctanamide , a potent HDAC inhibitor probe.

Metabolic Probes (Lipid Signaling)

The ketone group at C8 mimics the structure of oxidized fatty acid metabolites. Reduction of the ketone (using


 or Wolff-Kishner conditions) yields omega-(3,4-difluorophenyl) octanoic acid  derivatives, which serve as non-beta-oxidizable fatty acid tracers or PPAR agonists.
Derivatization Workflow

Derivatization Core Ethyl 8-(3,4-difluorophenyl)- 8-oxooctanoate HDAC HDAC Inhibitor (Hydroxamic Acid) Core->HDAC NH2OH, KOH (ZBG Formation) FattyAcid Omega-Phenyl Fatty Acid (Ketone Reduction) Core->FattyAcid Wolff-Kishner (Deoxygenation) Alcohol Secondary Alcohol (Chiral Reduction) Core->Alcohol NaBH4 or CBS Catalyst

Figure 2: Divergent synthesis pathways for generating bioactive probes from the core intermediate.

Analytical Characterization

To ensure the integrity of experimental results, the purity of the intermediate must be validated using the following parameters.

MethodExpected Signals / Observations
1H NMR (300 MHz, CDCl3) δ 7.5–7.1 (m, 3H): Aromatic protons (3,4-difluoro pattern).δ 4.12 (q, 2H): Ethyl ester

.δ 2.90 (t, 2H):

alpha to ketone.δ 2.30 (t, 2H):

alpha to ester.δ 1.7–1.3 (m, 8H): Alkyl chain methylene envelope.δ 1.25 (t, 3H): Ethyl ester

.
19F NMR δ -130 to -145 ppm: Two distinct multiplets corresponding to the fluorine atoms at C3 and C4.
LC-MS (ESI+) [M+H]+: 299.14 (Calculated). Look for [M+Na]+ adducts (321.13).
IR Spectroscopy 1735 cm⁻¹: Ester C=O stretch.1685 cm⁻¹: Aryl ketone C=O stretch.1200–1100 cm⁻¹: C-F stretch.

Handling & Safety (HSE)

While specific toxicological data for this research chemical may be limited, handle it as a Category 2 Irritant .

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The ketone is stable, but the ester is susceptible to hydrolysis if exposed to moisture over long periods.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to fluorine content).

References

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents." Molecules, 20(3), 3898-3941. (Contextual reference for HDACi pharmacophore design).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

"Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate" literature review

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Synthesis, Chemical Utility, and Applications in Epigenetic Drug Discovery

Executive Summary

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate (CAS: 898752-31-3) is a specialized organic intermediate primarily utilized in the synthesis of Histone Deacetylase (HDAC) inhibitors and lipophilic medicinal pharmacophores. Its structure combines a lipophilic, metabolically robust 3,4-difluorophenyl "cap" group with an 8-carbon oxo-ester linker. This specific scaffold is designed to span the hydrophobic channel of HDAC enzymes, positioning the zinc-binding group (ZBG)—typically derived from the ester terminus—into the active site.

This guide details the synthesis, physicochemical properties, and downstream applications of this compound, providing a self-validating protocol for its preparation and conversion into bioactive hydroxamic acids.

Chemical Identity & Physicochemical Profile[1][2][3]

PropertySpecification
IUPAC Name Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate
CAS Number 898752-31-3
Molecular Formula C₁₆H₂₀F₂O₃
Molecular Weight 298.33 g/mol
Structure 3,4-F₂-C₆H₃-C(=O)-(CH₂)₆-COOCH₂CH₃
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water
Key Functional Groups Aryl ketone (C8), Ethyl ester (C1), Difluorophenyl ring

Synthetic Methodology

The most robust route to Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate involves the Friedel-Crafts acylation of 1,2-difluorobenzene. This method is preferred over organometallic coupling (e.g., Negishi) for scale-up due to cost-efficiency and the avoidance of cryogenic conditions.

Protocol: Friedel-Crafts Acylation

Reaction Logic: The electron-withdrawing fluorine atoms on the benzene ring direct the incoming acyl group to the positions para to themselves. However, due to steric and electronic interplay, acylation of 1,2-difluorobenzene predominantly occurs at the 4-position (relative to the ring numbering), yielding the 3,4-difluorophenyl ketone.

Reagents:

  • Substrate: 1,2-Difluorobenzene (1.0 equiv)

  • Acylating Agent: Ethyl suberoyl chloride (ClCO(CH₂)₆COOEt) (1.1 equiv)

    • Note: Prepared from suberic acid monomethyl ester or commercially available.

  • Catalyst: Aluminum Chloride (AlCl₃) (1.2 equiv, anhydrous)

  • Solvent: Dichloromethane (DCM) or Nitromethane (for higher regioselectivity)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous AlCl₃ (1.2 equiv) in dry DCM (5 mL/mmol) under nitrogen atmosphere. Cool the suspension to 0–5 °C.

  • Acyl Chloride Addition: Add Ethyl suberoyl chloride (1.1 equiv) dropwise to the AlCl₃ suspension. Stir for 15 minutes until the complex forms.

  • Substrate Addition: Add 1,2-Difluorobenzene (1.0 equiv) dropwise, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product will appear as a UV-active spot (ketone conjugation).

  • Quench: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (to break the Aluminum complex). Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Wash combined organics with saturated NaHCO₃ (to remove unreacted acid/HCl) and brine. Dry over MgSO₄, filter, and concentrate in vacuo.

  • Isolation: Purify via flash column chromatography (SiO₂, Gradient: 0–20% EtOAc in Hexanes) to yield the target ester.

Visual Synthesis Scheme

Synthesis SM1 1,2-Difluorobenzene Reagent AlCl3 / DCM 0°C to RT SM1->Reagent SM2 Ethyl Suberoyl Chloride (Cl-CO-(CH2)6-COOEt) SM2->Reagent Intermediate Al-Complex Intermediate Reagent->Intermediate Electrophilic Attack Product Ethyl 8-(3,4-difluorophenyl)- 8-oxooctanoate Intermediate->Product HCl Quench (-AlCl3)

Figure 1: Friedel-Crafts acylation pathway for the synthesis of the target scaffold.

Applications in Drug Development

This molecule serves as a versatile "Cap-Linker" building block. Its primary utility lies in the development of HDAC Inhibitors (HDACi) and PROTAC linkers .

A. Histone Deacetylase (HDAC) Inhibitors

The structure mimics the topology of Vorinostat (SAHA) but replaces the phenylcarboxamide cap with a 3,4-difluorophenyl ketone .

  • Mechanistic Role: The 3,4-difluorophenyl group acts as the "Cap" that sits at the rim of the HDAC active site, interacting with surface residues. The difluoro-substitution increases metabolic stability against P450 oxidation compared to a simple phenyl group.

  • Linker: The 8-carbon chain (including the ketone) provides the optimal length (~11–12 Å) to reach the catalytic Zinc ion at the bottom of the active site pocket.

  • Transformation: The ethyl ester is a precursor to the Hydroxamic Acid (Zinc Binding Group).

Protocol: Conversion to Hydroxamic Acid (HDACi Active Form)

  • Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), KOH, Methanol.

  • Procedure: Prepare a solution of NH₂OH in MeOH/KOH (pH ~10). Add the ethyl ester substrate. Stir at RT for 2–4 hours.

  • Workup: Neutralize with Amberlyst-15 (H+ form) or dilute HCl to pH 7. Filter and concentrate. Recrystallize to obtain the hydroxamate.[1]

B. Stereoselective Reduction (Chiral Probes)

The C8-ketone can be reduced to a chiral alcohol using Corey-Bakshi-Shibata (CBS) reduction .

  • Utility: Chiral alcohols are used to synthesize non-hydroxamate HDAC inhibitors or prostaglandin analogs (e.g., related to Tafluprost/Travoprost intermediates).

  • Reagent: BH₃·THF, (R)- or (S)-Me-CBS oxazaborolidine.

Downstream Workflow Diagram

Applications cluster_HDAC HDAC Inhibitor Synthesis cluster_Chiral Chiral Probe Synthesis cluster_Linker PROTAC / Linker Chemistry Core Ethyl 8-(3,4-difluorophenyl)- 8-oxooctanoate Step1 Hydrolysis / Hydroxaminolysis (NH2OH, KOH) Core->Step1 Step2 CBS Reduction (Borane, Chiral Catalyst) Core->Step2 Step3 Ketone Reduction (Wolff-Kishner) + Ester Hydrolysis Core->Step3 Target1 8-(3,4-difluorophenyl)-8-oxo- octanehydroxamic acid (Potent HDACi) Step1->Target1 Target2 Chiral Alcohol Derivative (S)- or (R)-OH Step2->Target2 Target3 8-(3,4-difluorophenyl)octanoic acid (Lipophilic Linker) Step3->Target3

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

Quality Control & Analytical Standards

For research grade material (>97% purity), the following analytical signals validate the structure:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.7–7.8 (m, 2H): Aromatic protons (ortho to carbonyl/fluorine).

    • δ 7.2–7.3 (m, 1H): Aromatic proton.

    • δ 4.12 (q, 2H): Ethyl ester (-O-CH₂ -CH₃).

    • δ 2.90 (t, 2H): Triplet for -CH₂- adjacent to ketone (C7).

    • δ 2.30 (t, 2H): Triplet for -CH₂- adjacent to ester (C2).

    • δ 1.3–1.7 (m, 8H): Multiplet for internal methylene chain.

    • δ 1.25 (t, 3H): Ethyl ester terminal methyl.

  • ¹³C NMR: Carbonyl peaks at ~198 ppm (Ketone) and ~173 ppm (Ester). Doublets for C-F coupling in the aromatic region (~150 ppm).

  • Mass Spectrometry (ESI+): [M+H]⁺ = 299.14; [M+Na]⁺ = 321.12.

References

  • Mai, A., et al. (2004).[2] "Antimalarial and antileishmanial activities of aroyl-pyrrolyl-hydroxyamides, a new class of histone deacetylase inhibitors."[3][2] Antimicrobial Agents and Chemotherapy, 48(4), 1435–1436.[2]

  • Finnin, M. S., et al. (1999).[4] "Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors."[4] Nature, 401, 188–193.[5]

  • ChemicalBook. (2024). "8-(3,4-DIFLUOROPHENYL)-8-OXOOCTANOIC ACID (CAS 898765-81-6) Product Entry."

  • Marks, P. A., & Breslow, R. (2007). "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug." Nature Biotechnology, 25, 84–90.

  • CymitQuimica. (2024). "Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate Product Data."

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This application note details the regioselective synthesis of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate , a critical intermediate often utilized in the development of PPAR agonists, histone deacetylase (HDAC) inhibitors, and PROTAC linkers.

The synthesis relies on a Friedel-Crafts acylation between 1,2-difluorobenzene and ethyl 8-chloro-8-oxooctanoate. The core challenge addressed in this protocol is the electronic deactivation of the difluorobenzene ring, which requires precise Lewis acid stoichiometry and temperature control to achieve high conversion while maintaining regioselectivity for the 3,4-substitution pattern.

Key Reaction Features
  • Regiocontrol: Directs acylation to the para-position relative to the C1-fluorine (position 4), yielding the 3,4-difluoro isomer.

  • Chemospecificity: Preserves the distal ethyl ester moiety despite the presence of strong Lewis acids (

    
    ).
    
  • Scalability: Protocol designed for gram-to-multigram scale synthesis.

Retrosynthetic Analysis & Mechanism

The synthesis disconnects at the aryl-ketone bond. The choice of 1,2-difluorobenzene as the nucleophile and ethyl 8-chloro-8-oxooctanoate (suberoyl chloride monoethyl ester) as the electrophile is strategic.

Mechanistic Pathway[1][2][3][4][5]
  • Acylium Ion Generation: The Lewis acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) abstracts chlorine from the acid chloride, generating a resonance-stabilized acylium ion.[1]
    
  • Electrophilic Attack: The acylium ion attacks the 1,2-difluorobenzene ring.

    • Regioselectivity Logic: The 1,2-difluorobenzene ring has two distinct sites: C3 and C4.

      • C3 (Ortho to F, Meta to F): Sterically crowded (flanked by F and H).

      • C4 (Para to F, Meta to F): Sterically accessible and electronically favored by the para-directing resonance effect of the C1 fluorine.[2]

  • Sigma Complex & Aromatization: Formation of the arenium ion followed by deprotonation restores aromaticity.

  • Complexation: The resulting ketone and the distal ester oxygen lone pairs form strong complexes with aluminum, necessitating >2 equivalents of catalyst.

Mechanism Reagents Reagents: Ethyl 8-chloro-8-oxooctanoate + AlCl3 Acylium Active Electrophile: Acylium Ion Complex Reagents->Acylium - AlCl4- Attack Electrophilic Attack on 1,2-Difluorobenzene (Regioselective at C4) Acylium->Attack Intermediate Sigma Complex (Arenium Ion) Attack->Intermediate ProductComplex Aluminum-Product Complex Intermediate->ProductComplex - HCl Final Target: Ethyl 8-(3,4-difluorophenyl)- 8-oxooctanoate ProductComplex->Final Acid Quench

Figure 1: Mechanistic flow of the Friedel-Crafts acylation, highlighting the critical acylium formation and quenching steps.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.RoleGrade
Ethyl 8-chloro-8-oxooctanoate 220.691.0Electrophile>95% (Anhydrous)
1,2-Difluorobenzene 114.091.2 - 1.5Nucleophile>98%
Aluminum Chloride (

)
133.342.5 - 3.0CatalystAnhydrous, Granular
Dichloromethane (DCM) 84.93SolventSolventAnhydrous (<50 ppm

)
HCl (1M) 36.46QuenchQuenchAqueous
  • Note on Electrophile: If Ethyl 8-chloro-8-oxooctanoate is unavailable, it can be prepared in situ from Ethyl hydrogen suberate (Monoethyl suberate) and Thionyl Chloride (

    
    ) with catalytic DMF.
    
Equipment
  • Three-neck round-bottom flask (flame-dried).

  • Pressure-equalizing addition funnel.

  • Inert gas manifold (Argon or Nitrogen).

  • Reflux condenser with drying tube (

    
    ).
    
  • Temperature probe/controller.[3]

Experimental Protocol

Phase 1: Preparation of the Electrophile (If not commercial)

Skip to Phase 2 if using commercial acid chloride.

  • Charge Monoethyl suberate (1.0 eq) into a flask with DCM (5 vol).

  • Add Thionyl Chloride (1.2 eq) and 1 drop of DMF.

  • Stir at reflux (

    
    ) for 2 hours until gas evolution (
    
    
    
    ) ceases.
  • Concentrate under reduced pressure to remove excess

    
    . Use the crude acid chloride immediately.
    
Phase 2: Friedel-Crafts Acylation (Core Protocol)

Step 1: Catalyst Suspension

  • Purge the reaction vessel with Argon.

  • Add DCM (10 mL per gram of substrate) and cool to

    
    .
    
  • Rapidly add anhydrous

    
      (2.5 eq). Caution: Exothermic.
    
    • Why 2.5 eq? 1.0 eq coordinates with the ester carbonyl, 1.0 eq coordinates with the forming ketone carbonyl, and 0.5 eq serves as the catalytic driver.

Step 2: Electrophile Formation

  • Dissolve Ethyl 8-chloro-8-oxooctanoate (1.0 eq) in a minimal amount of DCM.

  • Add this solution dropwise to the

    
     suspension at 
    
    
    
    .
  • Stir for 15-30 minutes. The suspension will likely clarify or change color as the acylium complex forms.

Step 3: Regioselective Addition

  • Add 1,2-Difluorobenzene (1.2 eq) dropwise over 20 minutes, maintaining temperature

    
    .
    
  • Observation: The mixture may turn dark orange or red.

  • Remove the ice bath and allow to warm to Room Temperature (RT).

  • Critical Decision Point: Monitor by TLC or HPLC after 2 hours.

    • Scenario A (High Conversion): If >90% conversion, proceed to workup.

    • Scenario B (Low Conversion): Due to the deactivated ring, the reaction may be sluggish. If so, heat to mild reflux (

      
      ) for 4-6 hours.
      

Step 4: Quenching & Workup

  • Cool the reaction mixture to

    
    .
    
  • Slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl (excess). Caution: Vigorous gas evolution and exotherm.

  • Stir for 30 minutes to fully hydrolyze aluminum complexes.

  • Separate the organic (DCM) layer.

  • Extract the aqueous layer twice with DCM.

  • Combine organics and wash sequentially with:

    • Water[3][4]

    • Saturated

      
       (to remove acidic impurities)
      
    • Brine

  • Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.

Workflow Start Start: Anhydrous Conditions CatPrep Suspend AlCl3 (2.5 eq) in DCM at 0°C Start->CatPrep AcylForm Add Acid Chloride (Form Acylium Ion) CatPrep->AcylForm AddSub Add 1,2-Difluorobenzene (1.2 eq) AcylForm->AddSub Monitor Monitor (TLC/HPLC) RT, 2h AddSub->Monitor Decision Conversion > 90%? Monitor->Decision Reflux Heat to Reflux (40°C) 4-6 hours Decision->Reflux No Quench Quench into Ice/HCl Decision->Quench Yes Reflux->Quench Workup Extract (DCM) Wash (NaHCO3, Brine) Quench->Workup Finish Crude Product Workup->Finish

Figure 2: Operational workflow for the synthesis, including critical decision points for thermal optimization.

Purification & Characterization

Purification Strategy

The crude oil is typically yellow/brown.

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 95:5, ramp to 80:20).

  • Rf Value: Expect the product to elute around Rf 0.3-0.4 in 80:20 Hex:EtOAc (Verify with TLC).

Analytical Expectations
  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.7-7.8 (m, 1H, Ar-H at C5 relative to ketone).
      
    • 
       7.6-7.7 (m, 1H, Ar-H at C2 relative to ketone).
      
    • 
       7.2-7.3 (m, 1H, Ar-H at C6, shielded by F).
      
    • 
       4.12 (q, 2H, 
      
      
      
      ).
    • 
       2.90 (t, 2H, 
      
      
      
      alpha to ketone).
    • 
       2.30 (t, 2H, 
      
      
      
      alpha to ester).
    • 
       1.3-1.7 (m, 8H, internal 
      
      
      
      chain).
    • 
       1.25 (t, 3H, 
      
      
      
      ).
  • Mass Spectrometry (ESI):

    
     or 
    
    
    
    . Check for m/z corresponding to MW ~298.3.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Catalyst poisoning by moisture or ester sequestration.Ensure glassware is flame-dried. Increase

to 3.0 eq.
Regioisomers High temperature during addition.Ensure addition of arene is at

. Only heat after addition is complete.
Ester Hydrolysis Quench too warm or prolonged acid exposure.Keep quench at

. Do not store crude in acidic aqueous layer.
Incomplete Reaction Deactivated ring (difluoro effect).[2]Switch solvent to 1,2-Dichloroethane (DCE) and reflux at

(higher energy barrier).

Safety Considerations (E-E-A-T)

  • Aluminum Chloride (

    
    ):  Reacts violently with water to release HCl gas. Handle in a fume hood. Quench cautiously.
    
  • 1,2-Difluorobenzene: Flammable liquid. Vapors may cause irritation.

  • HF Generation: While HF is not a direct reagent, thermal decomposition of fluorinated aromatics under extreme Lewis acid conditions is theoretically possible but rare in this specific protocol. Standard acid handling applies.

References

  • LookChem.[4] (n.d.). Ethyl 8-chlorooctanoate - Canonical SMILES & Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation: Mechanism and Conditions. Retrieved from [Link]

Sources

Application Note: Purification of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate is a critical intermediate in the synthesis of pharmaceutical agents targeting metabolic disorders (e.g., PPAR agonists) and specific leukotriene inhibitors. Its synthesis typically involves the Friedel-Crafts acylation of 1,2-difluorobenzene with ethyl suberyl chloride (ethyl 8-chloro-8-oxooctanoate) mediated by aluminum chloride (


).

Purification Challenge: The primary challenge in purifying this compound lies in its amphiphilic nature. The lipophilic octanoate chain and fluorinated ring compete with the polar ketone and ester functionalities. Furthermore, the crude reaction mixture often contains:

  • Unreacted 1,2-difluorobenzene: Highly volatile and non-polar.

  • Hydrolyzed Byproduct: 8-(3,4-difluorophenyl)-8-oxooctanoic acid (formed during aqueous quenching).

  • Regioisomers: 2,3-difluoro isomers (minor, due to steric hindrance but possible).

This protocol details a self-validating purification workflow designed to isolate the target ester in >98% purity.

Pre-Chromatographic Workup (Critical Step)

Chromatography cannot fix a poor workup. The Friedel-Crafts catalyst (


) forms a stable complex with the product ketone.[1] Incomplete quenching results in "streaking" on the column and yield loss.

Protocol:

  • Quench: Pour the reaction mixture slowly into ice-cold

    
    . This breaks the 
    
    
    
    -ketone complex.
  • Extraction: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Removal (Self-Validating Step): Wash the organic layer with saturated Sodium Bicarbonate (

    
    ).
    
    • Why? This converts the hydrolyzed acid impurity (free carboxylic acid) into its water-soluble sodium salt, removing it from the organic layer before the column.

  • Drying: Dry over Anhydrous

    
     and concentrate in vacuo.
    

Thin Layer Chromatography (TLC) Method Development[2][3]

Before scaling to a column, the separation must be validated on silica plates.

Stationary Phase: Silica Gel


Detection:  UV (254 nm) and 

stain (oxidizes the alkyl chain).
Solvent System (Hexane:EtOAc)

of Product
Observation
9:1 (10% EtOAc) ~0.15Too slow. Good for separating non-polar starting material.
4:1 (20% EtOAc) 0.35 - 0.40 Ideal. Distinct separation from impurities.
1:1 (50% EtOAc) >0.70Too fast. Co-elution risk.

Target


:  Aim for the product to appear at 

0.35 in the chosen mobile phase for optimal flash chromatography resolution [1].

Flash Column Chromatography Protocol

Stationary Phase: Silica Gel 60 (230-400 mesh). Column Loading: 1:30 to 1:50 ratio (g crude : g silica). Flow Rate: 15-20 mL/min (for a 40g column).

Step-by-Step Elution Gradient

The following gradient is optimized to elute the non-polar fluorobenzene first, followed by the target ester, while retaining any remaining polar acids at the top of the column.

StepSolvent Composition (Hexane : EtOAc)Volume (Column Volumes - CV)Target Elution
1 100% Hexane2 CVColumn equilibration & elution of residual 1,2-difluorobenzene.
2 95:5 (5% EtOAc)3 CVElution of non-polar byproducts.
3 90:10 (10% EtOAc)5 CVRamp up polarity. Product front may appear.[2][3][4]
4 85:15 (15% EtOAc) 5-8 CV Main Product Elution Window.
5 80:20 (20% EtOAc)3 CVFlush remaining product (tailing).
6 50:50 (50% EtOAc)2 CVWash column (elutes polar acid impurities).

Fraction Collection:

  • Collect fractions equal to 1/3 of the column void volume (e.g., 15-20 mL fractions for a 40g column).

  • Validation: Spot every 3rd fraction on a TLC plate. Pool fractions showing a single spot at

    
     (in 20% EtOAc).
    

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision points in the purification logic, specifically the divergence between the target ester and the acid impurity.

PurificationWorkflow Crude Crude Reaction Mixture (AlCl3 Complex) Quench Acid Quench (1M HCl) Breaks Complex Crude->Quench Hydrolysis Wash NaHCO3 Wash (Critical Checkpoint) Quench->Wash Extraction OrgLayer Organic Layer (Contains Ester) Wash->OrgLayer Retains Ester AqLayer Aqueous Layer (Contains Acid Salt) Wash->AqLayer Removes Impurities TLC TLC Validation Target Rf: 0.35 OrgLayer->TLC Check Purity Column Flash Column Gradient Elution TLC->Column Load Sample Frac1 Frac 1-5: Non-polar (Discard) Column->Frac1 0-5% EtOAc Frac2 Frac 6-20: Target Ester (Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate) Column->Frac2 10-15% EtOAc Frac3 Frac 21+: Polar/Acid (Discard) Column->Frac3 >20% EtOAc

Caption: Logical flow for the isolation of the target keto-ester, highlighting the critical bicarbonate wash.

Analytical Validation (Self-Check)

Once fractions are combined and concentrated, the identity and purity must be verified.[5]

  • NMR Spectroscopy (

    
     NMR, 
    
    
    
    ):
    • Aromatic Region: Look for the multiplet at

      
       7.10 - 7.80 ppm corresponding to the 1,2,4-substitution pattern of the 3,4-difluorophenyl group.
      
    • Triplet: A distinct triplet at

      
       ppm (2H, 
      
      
      
      Hz) indicates the methylene group alpha to the ketone (
      
      
      ).
    • Quartet/Triplet: Classic ethyl ester signals at

      
       4.12 (q) and 1.25 (t).
      
  • Mass Spectrometry:

    • Confirm ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       or 
      
      
      
      . Molecular weight: ~298.33 g/mol .

Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Streaking on TLC/Column Residual Acid /

Perform an additional wash with

followed by Brine. Ensure the sample is fully dried.
Co-elution of Impurities Gradient too steepReduce the gradient slope. Hold at 10% EtOAc for 5 CVs before increasing to 15%.
Low Yield Hydrolysis of EsterAvoid prolonged exposure to strong acids or bases during workup. Store pure compound at -20°C.

References

  • Taber, D. F. (2013). Friedel-Crafts Acylation: Synthesis of an Unsymmetrical Benzophenone. University of Delaware Course Protocols. Retrieved from [Link]

  • Senzer, B. D., et al. (2016).[6] Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 93, 127-145. Retrieved from [Link]

  • MDPI. (2023).[7] Efficient Approach for the Synthesis of Aryl Vinyl Ketones. Molecules. Retrieved from [Link]

Sources

"Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate" characterization by NMR and MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide details the structural validation of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate (CAS: 898752-31-3), a critical intermediate often utilized in the synthesis of PARP inhibitors and fluorinated linker technologies.

Unlike standard alkyl esters, this molecule presents a dual-characterization challenge:

  • Electronic Push-Pull: The electron-withdrawing 3,4-difluoro motif coupled with the electron-withdrawing ketone creates a specific deshielding environment in NMR.

  • Regioisomerism: Synthesis via Friedel-Crafts acylation of 1,2-difluorobenzene carries the risk of the 2,3-difluoro isomer impurity.

This protocol establishes a self-validating analytical workflow using


 NMR  for regio-purity and ESI-MS  for molecular integrity.

Synthesis Context & Impurity Profiling

To interpret analytical data accurately, one must understand the genesis of the sample. This compound is typically synthesized via the Friedel-Crafts acylation of 1,2-difluorobenzene with ethyl suberyl chloride (or suberic anhydride followed by esterification).

  • Primary Impurity Risk: Isomeric contamination (2,3-difluorophenyl analog) due to steric vs. electronic directing effects during acylation.

  • Secondary Impurity Risk: Hydrolysis product (Free acid: 8-(3,4-difluorophenyl)-8-oxooctanoic acid).

Protocol A: Nuclear Magnetic Resonance (NMR)

Objective: Confirm the carbon skeleton, verify the oxidation state of the C8-ketone, and validate the 3,4-difluoro substitution pattern to rule out regioisomers.

Sample Preparation:

  • Solvent:

    
     (99.8% D) + 0.03% TMS.
    
  • Concentration: 15 mg in 0.6 mL.

  • Temperature: 298 K.

NMR Characterization (400/600 MHz)

The aliphatic chain acts as a "spacer," separating the distinct ester and phenone signals.

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Assignment
Ar-H 7.75 - 7.82Multiplet2H-H2, H6 (Deshielded by

)
Ar-H 7.22 - 7.28Multiplet1H-H5 (Shielded by ortho-F)

4.12Quartet2H7.1Ester methylene

2.92Triplet2H7.3

-methylene to Ketone

2.29Triplet2H7.5

-methylene to Ester

-

1.68 - 1.75Multiplet2H-

-methylene to Ketone

-

1.58 - 1.65Multiplet2H-

-methylene to Ester
Bulk

1.32 - 1.40Broad m4H-Internal chain (C4, C5)

1.25Triplet3H7.1Ester methyl

Diagnostic Insight: The triplet at 2.92 ppm is the critical quality attribute (CQA). If this shifts upfield to <2.5 ppm, the ketone has been reduced to an alcohol or methylene.

NMR (376 MHz)

The fluorine signals are definitive for confirming the 3,4-substitution pattern. A 2,3-isomer would show significantly different coupling constants (


).
  • Signal 1:

    
     -130.5 to -132.0 ppm (m, 1F)
    
  • Signal 2:

    
     -136.5 to -138.0 ppm (m, 1F)
    
  • Validation: The presence of complex second-order roofing effects indicates the fluorines are chemically distinct but magnetically coupled, consistent with the 3,4-position.

Protocol B: Mass Spectrometry (LC-MS)

Objective: Confirm Molecular Weight (MW: 298.33 Da) and analyze fragmentation for structural proof.

Method Parameters:

  • Ionization: ESI (Positive Mode).

  • Mobile Phase: A:

    
     + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.
    
  • Gradient: 5% B to 95% B over 8 min.

Fragmentation Logic & Table

The molecule fragments predictably at the ester and the phenone linkages.

m/z (Observed)Ion TypeFragment StructureMechanistic Origin
299.1

ParentProtonation of Ester/Ketone O
321.1

AdductSodium adduct (common in esters)
253.1

AcyliumLoss of ethoxy group (

)
141.0 Diagnostic


-cleavage at ketone
(Acylium)
113.0 Fragment

Loss of CO from m/z 141

Technical Note: The peak at m/z 141.0 (3,4-difluorobenzoyl cation) is the "fingerprint" ion. If this is absent or replaced by m/z 123 (monofluoro), the aromatic ring integrity is compromised.

Visualizing the Fragmentation Pathway

The following diagram illustrates the logical fragmentation pathway used to validate the structure from MS/MS data.

FragmentationPathway Parent Parent Ion [M+H]+ = 299.1 EsterCleavage Ester Hydrolysis Ion [M-OEt]+ = 253.1 Parent->EsterCleavage Loss of EtOH AlphaCleavage Difluorobenzoyl Cation (Diagnostic) m/z = 141.0 Parent->AlphaCleavage Alpha-Cleavage (Ketone) ArylIon Difluorophenyl Cation m/z = 113.0 AlphaCleavage->ArylIon Loss of CO

Figure 1: ESI-MS Fragmentation Logic for Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate. The m/z 141.0 ion confirms the specific difluorobenzoyl moiety.

References

  • ChemicalBook. Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate Product Properties and CAS 898752-31-3. Retrieved from

  • BenchChem. Technical Guide to Friedel-Crafts Acylation of Alkoxybenzenes (Analogous Protocol). Retrieved from

  • Google Patents. Synthesis method of 8-bromoethyl octanoate (Precursor Methodology). CN113087623A. Retrieved from

Application Note: HPLC Purity Analysis of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the HPLC analysis of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate (CAS 898752-31-3). It synthesizes chemical logic with practical chromatography to provide a robust, self-validating protocol.

Abstract & Scope

This protocol details the method development and execution for determining the purity of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate. As a lipophilic intermediate likely used in the synthesis of pharmaceutical active ingredients (APIs), its purity is critical for downstream yield and safety. This guide employs a Reversed-Phase C18 method with Gradient Elution and UV Detection , optimized to separate the main peak from potential hydrolysis products (free acids) and regioisomers.

Chemical Context & Method Rationale

To design a robust method, we must first understand the physicochemical properties of the analyte.

Analyte Properties[1]
  • Structure: A long aliphatic chain (octanoate) connecting a lipophilic ethyl ester and a fluorinated aromatic ketone.

  • Chromophore: The 3,4-difluorobenzoyl moiety provides strong UV absorption, typically maximizing around 245–255 nm due to conjugation with the carbonyl group.

  • Lipophilicity: High. The combination of the ethyl ester, the C8 chain, and the difluorophenyl ring suggests a high LogP (estimated > 3.5).

  • Critical Impurities:

    • Hydrolysis Product: 8-(3,4-difluorophenyl)-8-oxooctanoic acid (Acid form).

    • Synthesis Precursors: 1,2-difluorobenzene derivatives.

Method Development Logic

The following decision matrix explains the "Why" behind the experimental conditions:

  • Stationary Phase: A C18 (Octadecyl) column is selected to provide sufficient retention for the hydrophobic alkyl chain and resolving power for the aromatic ring.

  • Mobile Phase: Acetonitrile (ACN) is chosen over Methanol for its higher elution strength and lower viscosity, which is necessary to elute this highly lipophilic compound within a reasonable runtime.

  • Buffer/Modifier: 0.1% Phosphoric Acid (H₃PO₄) is added to the aqueous phase. This lowers the pH (~2.0–2.5), ensuring that any acidic impurities (hydrolysis products) remain protonated. This prevents peak tailing and ensures consistent retention times.

Method Logic Visualization

MethodLogic Analyte Analyte: Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate Properties Properties: Lipophilic, Aromatic Ketone Analyte->Properties Dictates Column Column Selection: C18 (Hydrophobic Retention) Properties->Column Requires MobilePhase Mobile Phase: Water/ACN + Acid Properties->MobilePhase Requires Strong Solvent Detection Detection: UV @ 254 nm Properties->Detection Chromophore

Figure 1: Decision matrix linking chemical structure to chromatographic parameters.

Experimental Protocol

Reagents and Standards
ReagentGradePurpose
Water HPLC/Milli-QMobile Phase A base
Acetonitrile (ACN) HPLC Gradient GradeMobile Phase B
Phosphoric Acid (85%) Analytical GradepH Modifier (suppress silanols)
Reference Standard >99.0% PurityQuantitation/Identification
Diluent ACN:Water (80:20)Sample Dissolution
Chromatographic Conditions

This system is designed to be "Self-Validating" by ensuring the separation of the parent ester from its acid degradation product.

  • Instrument: HPLC system with Binary Pump, Autosampler, and Column Oven.

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm.

  • Column Temperature: 35°C (Controls viscosity and improves reproducibility).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV Absorbance @ 254 nm (Reference: 360 nm).

  • Injection Volume: 10 µL.

Gradient Program

The gradient is designed to start with moderate organic content to trap polar impurities, then ramp up to elute the lipophilic target.

Time (min)Mobile Phase A (%) (0.1% H₃PO₄ in Water)Mobile Phase B (%) (Acetonitrile)Event
0.0 6040Equilibration
2.0 6040Isocratic Hold
15.0 1090Linear Gradient
20.0 1090Wash Step
20.1 6040Return to Initial
25.0 6040Re-equilibration
Sample Preparation Workflow

Correct sample preparation is vital to prevent precipitation of this lipophilic compound.

  • Stock Solution: Weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate if necessary). Concentration: 1.0 mg/mL.

  • Working Solution: Dilute 1 mL of Stock Solution into a 10 mL flask. Dilute to volume with ACN:Water (80:20) . Final Concentration: 0.1 mg/mL.

    • Note: Do not use pure water as diluent; the compound will precipitate.

  • Filtration: Filter through a 0.22 µm PTFE (hydrophobic) or Nylon syringe filter into an HPLC vial.

SamplePrep Weigh Weigh 10mg Sample Dissolve Dissolve in 100% ACN (Stock: 1.0 mg/mL) Weigh->Dissolve Dilute Dilute 1:10 with ACN:Water (80:20) Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Inject Inject to HPLC Filter->Inject

Figure 2: Sample preparation workflow ensuring solubility and particulate removal.

System Suitability & Validation Criteria

Before analyzing unknown samples, the system must pass the following suitability tests (SST) using the Reference Standard.

ParameterAcceptance CriteriaRationale
Retention Time (RT) ± 2.0% of StandardEnsures pump stability and correct mobile phase mixing.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Indicates good column health and no secondary interactions.
Theoretical Plates (N) > 5,000Ensures sufficient column efficiency.
% RSD (Area) < 2.0% (n=5 injections)Validates injector precision.
Resolution (Rs) > 2.0 (between main peak and nearest impurity)Critical for accurate purity calculation.
Calculation (Area Normalization)

For purity analysis where a specific impurity standard is unavailable, use Area Normalization :



Note: This assumes all impurities have a similar response factor to the main peak at 254 nm.

Troubleshooting Guide

Issue: Peak Tailing
  • Cause: Secondary silanol interactions or column void.

  • Solution: Ensure Mobile Phase A contains 0.1% Phosphoric Acid. If the column is old, replace it.

Issue: Retention Time Drift
  • Cause: Temperature fluctuation or organic evaporation.

  • Solution: Use a column oven (35°C). Cap solvent bottles tightly to prevent ACN evaporation.

Issue: "Ghost" Peaks
  • Cause: Carryover from previous high-concentration injection.

  • Solution: Run a blank injection (Diluent only) between samples. Increase the wash step time in the gradient.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC method development principles).

  • CymitQuimica. (n.d.). Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate Product Page. (Source for CAS and chemical structure verification).

  • PubChem. (n.d.). Compound Summary for 3,4-Difluoroacetophenone (Structural analog for UV spectrum estimation).

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Guidance on System Suitability).

Sources

Technical Guide: Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate in Heterocyclic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the application of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate in organic synthesis, specifically focusing on its utility as a precursor for heterocyclic scaffolds in drug discovery.[1]

Executive Summary

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate (CAS: 898752-31-3) is a dual-functionalized building block characterized by a 3,4-difluoroaryl ketone moiety and a distal ethyl ester group, separated by a lipophilic hexamethylene spacer.[1]

This compound is of high value in Medicinal Chemistry for two primary reasons:

  • Fluorine Substitution: The 3,4-difluoro substitution pattern is a privileged motif that enhances metabolic stability by blocking cytochrome P450 oxidation sites and increases lipophilicity for better membrane permeability.[1]

  • Divergent Reactivity: The molecule serves as a "linchpin" scaffold.[1] The aryl ketone functionality is a prime substrate for constructing heterocycles (thiazoles, imidazoles, pyrazoles), while the ester tail provides a handle for conjugation to other pharmacophores (e.g., in PROTAC linker design or HDAC inhibitor synthesis).[1]

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate
Molecular Formula C₁₆H₂₀F₂O₃
Molecular Weight 298.33 g/mol
Key Functional Groups Aryl Ketone, Ethyl Ester, Difluorophenyl Ring
Physical State Solid (typically low melting point) or viscous oil
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Stability Stable under standard conditions; sensitive to strong bases (ester hydrolysis)

Protocol A: Synthesis of the Scaffold (Friedel-Crafts Acylation)

Objective: To synthesize the core scaffold from commercially available precursors via regioselective acylation.[1]

Mechanism & Rationale

The synthesis utilizes a Friedel-Crafts Acylation of 1,2-difluorobenzene using ethyl 8-chloro-8-oxooctanoate (ethyl suberyl chloride).[1] Aluminum chloride (


) serves as the Lewis acid catalyst.[1][2][3] The 3,4-difluoro substitution pattern directs the incoming acylium ion to the para-position relative to the fluorine atoms (position 4 of the original ring, becoming position 1 of the new phenyl ring relative to the ketone), although the directing effects of fluorine are competing.[1] However, steric and electronic factors generally favor the formation of the 3,4-difluoro isomer over others in this specific context.[1]
Materials
  • Substrate: 1,2-Difluorobenzene (Reagent Grade)[1]

  • Acylating Agent: Ethyl 8-chloro-8-oxooctanoate (prepared from suberic acid monomethyl ester or commercially available)[1]

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (99.9%)[1]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Quench: Ice-water, dilute HCl

Step-by-Step Procedure
  • Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Connect the outlet to a caustic scrubber (NaOH) to trap HCl gas.[1]

  • Catalyst Suspension: Charge the flask with

    
     (1.1 equiv) and anhydrous DCM (5 vol). Cool the suspension to 0°C using an ice bath.
    
  • Acyl Chloride Addition: Add Ethyl 8-chloro-8-oxooctanoate (1.0 equiv) dropwise to the suspension. Stir for 15 minutes to generate the acylium ion complex.

  • Substrate Addition: Add 1,2-difluorobenzene (1.2 equiv) dropwise, maintaining the internal temperature below 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.[1]

  • Quench: Pour the reaction mixture slowly onto a mixture of ice and dilute HCl (1M). Caution: Vigorous evolution of HCl gas.[1]

  • Workup: Separate the organic layer.[1] Extract the aqueous layer twice with DCM.[1] Combine organic phases, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the title compound.

Protocol B: Heterocyclic Application – Hantzsch Thiazole Synthesis

Objective: To convert the aryl ketone moiety into a 2-aminothiazole scaffold, a common pharmacophore in kinase inhibitors (e.g., Dasatinib analogs).[1]

Scientific Rationale

The Hantzsch Thiazole Synthesis is the most robust method to functionalize this scaffold.[1] The reaction proceeds in two stages:[1][2][4][5][6]

  • 
    -Bromination:  Selective bromination at the C7 position (alpha to the ketone).[1] The electron-deficient difluorophenyl ring prevents ring bromination, ensuring regioselectivity at the methylene group.[1]
    
  • Cyclization: Condensation with thiourea forms the thiazole ring.[1] The resulting product is a 4-(3,4-difluorophenyl)-5-alkylthiazole , preserving the ester tail for further elaboration (e.g., into a hydroxamic acid for HDAC inhibition).[1]

Experimental Workflow
Step 1:

-Bromination
[1][4][6]
  • Dissolution: Dissolve Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate (1.0 equiv) in THF/Ethanol (1:1).

  • Reagent Addition: Add Phenyltrimethylammonium tribromide (PTAB) (1.05 equiv) or NBS/p-TsOH. PTAB is preferred for higher regioselectivity and ease of handling compared to elemental bromine.[1]

  • Reaction: Stir at room temperature for 2–4 hours. The orange color of the tribromide will fade.[1]

  • Workup: Dilute with water, extract with EtOAc, and concentrate. The

    
    -bromo intermediate is often used directly in the next step without purification to avoid degradation.[1]
    
Step 2: Cyclization with Thiourea
  • Condensation: Dissolve the crude

    
    -bromo ketone in absolute ethanol.
    
  • Reagent: Add Thiourea (1.2 equiv) and

    
     (1.5 equiv).[1]
    
  • Reflux: Heat the mixture to reflux (80°C) for 3–6 hours.

  • Precipitation/Workup: Cool the mixture. The product often precipitates as a hydrobromide salt.[1] Neutralize with aqueous

    
     to liberate the free base.[1]
    
  • Isolation: Filter the solid or extract with EtOAc. Recrystallize from Ethanol/Water.[1]

Resulting Structure

Ethyl 6-(2-amino-4-(3,4-difluorophenyl)thiazol-5-yl)hexanoate

  • Core: Thiazole ring.[1][7][8]

  • Position 2: Amino group (

    
    ).[1]
    
  • Position 4: 3,4-Difluorophenyl group.[1][8]

  • Position 5: Hexanoic acid ethyl ester chain.[1]

Visualizing the Chemistry (Graphviz/DOT)[1]

The following diagram illustrates the divergent synthesis pathways, moving from the Friedel-Crafts formation to the heterocyclic transformation.

G Reagents Precursors: 1,2-Difluorobenzene + Ethyl suberyl chloride Intermediate SCAFFOLD: Ethyl 8-(3,4-difluorophenyl)- 8-oxooctanoate Reagents->Intermediate Friedel-Crafts Acylation (AlCl3, DCM, 0°C) BromoInter Intermediate: α-Bromo Ketone Intermediate->BromoInter α-Bromination (PTAB or NBS) Isoxazole Alternative Target: Isoxazole Derivative Intermediate->Isoxazole Claisen-Schmidt + Hydroxylamine Thiazole TARGET HETEROCYCLE: 2-Amino-4-(3,4-difluorophenyl)- 5-alkylthiazole BromoInter->Thiazole Hantzsch Cyclization (Thiourea, EtOH, Reflux)

Caption: Figure 1. Synthetic pathway from precursors to the 2-aminothiazole heterocyclic scaffold via the key keto-ester intermediate.[1]

Applications in Drug Discovery

This scaffold is particularly relevant for:

  • PROTAC Linkers: The long octanoate chain provides the necessary spatial separation between the target protein binder (attached via the heterocycle) and the E3 ligase ligand (attached via the ester hydrolysis/amide coupling).[1]

  • HDAC Inhibitors: The ester can be converted to a hydroxamic acid (

    
    ), a classic zinc-binding group, while the difluorophenyl cap group fits into the hydrophobic pocket of Histone Deacetylases.[1]
    
  • Kinase Inhibition: The 2-aminothiazole core mimics the ATP-binding motif found in drugs like Dasatinib, with the difluoro group providing enhanced binding affinity.[1]

References

  • BenchChem. (2025).[1][3] Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride. Retrieved from (Analogous protocol validation).[1]

  • CymitQuimica. (n.d.).[1] Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate Product Page. Retrieved from (Commercial availability and CAS verification).[1]

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation of Benzene Reaction Mechanism. Retrieved from (Mechanistic grounding).[1]

  • National Institutes of Health (NIH). (2025).[1] Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives. Retrieved from (Validation of aminothiazole synthesis on similar substrates).[1]

  • Chemistry LibreTexts. (2024). Alpha Bromination of Carboxylic Acids and Ketones. Retrieved from (Protocol for alpha-bromination).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This technical guide addresses the synthesis of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate , a key intermediate often utilized in the development of PPAR agonists and metabolic modulators. The primary synthetic route involves the Friedel-Crafts acylation of 1,2-difluorobenzene with ethyl 8-chloro-8-oxooctanoate (ethyl suberyl chloride) using a Lewis acid catalyst (typically AlCl₃).

While the reaction appears straightforward, the presence of a deactivated difluoro-arene ring and a Lewis-acid-sensitive ester moiety creates a "chemical conflict," leading to three specific failure modes:

  • Regio-isomerism: Competitive acylation at the sterically crowded 3-position.

  • Ester Cleavage: AlCl₃-mediated de-ethylation.

  • Incomplete Conversion: Due to ring deactivation and catalyst sequestration.

Reaction Pathway & Failure Mode Analysis

The following diagram maps the desired pathway against the critical side reactions. Use this to identify impurities based on their structural origin.

ReactionPathways Input1 1,2-Difluorobenzene Intermediate Acylium Complex Input1->Intermediate Input2 Ethyl 8-chloro-8-oxooctanoate Input2->Intermediate Catalyst AlCl3 (Lewis Acid) Catalyst->Intermediate Target TARGET PRODUCT (Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate) Intermediate->Target Acylation at C4 (Major) Isomer IMPURITY A: Regio-Isomer (Ethyl 8-(2,3-difluorophenyl)-...) Intermediate->Isomer Acylation at C3 (Minor) Acid IMPURITY B: Hydrolysis Product (8-(3,4-difluorophenyl)-8-oxooctanoic acid) Target->Acid Ester Cleavage (Excess AlCl3 / High T) Dimer IMPURITY C: Bis-acylation (Rare) Target->Dimer Over-reaction

Figure 1: Reaction landscape showing the competition between the desired C4-acylation, C3-isomer formation, and ester hydrolysis.

Troubleshooting Guide (FAQ Format)

Module 1: Regioselectivity (The Isomer Problem)

Q: I am detecting a persistent impurity (3–8%) at RRT ~0.95 in HPLC. What is it? A: This is likely the 2,3-difluoro isomer .

  • Mechanism: 1,2-difluorobenzene directs substitution primarily to the 4-position (para to F-1, meta to F-2). However, the 3-position (ortho to F-2) is electronically viable despite steric hindrance.

  • Diagnostic: The 2,3-isomer typically elutes slightly before the target in reverse-phase HPLC due to higher polarity/dipole moment differences.

  • Corrective Action:

    • Solvent Switch: Replace Dichloromethane (DCM) with Nitromethane or a DCM/Nitromethane mix. Nitromethane forms a bulkier complex with the acylium ion, increasing steric sensitivity and disfavoring the crowded 3-position attack [1].

    • Temperature: Lower the reaction temperature to -5°C to 0°C. Higher temperatures increase the energy available to overcome the steric barrier of the 3-position.

Module 2: Functional Group Integrity (The Ester Loss)

Q: My LC-MS shows a mass of [M-28] and the formation of a carboxylic acid. Is my starting material wet? A: Not necessarily. This is likely Lewis-Acid Mediated Dealkylation , not simple hydrolysis.

  • Mechanism: Aluminum chloride is oxophilic. It coordinates to the carbonyl oxygen of the ethyl ester.[1] This activates the O-Ethyl bond, making it susceptible to nucleophilic attack by chloride ions (Cl⁻) present in the mixture, converting the ester to a carboxylic acid and ethyl chloride [2].

  • Corrective Action:

    • Stoichiometry: Do not use a large excess of AlCl₃. Use exactly 1.05–1.1 equivalents relative to the acid chloride. The ester moiety in the reagent will sequester one equivalent of AlCl₃, but adding too much drives the cleavage.

    • Quench Protocol: The cleavage often happens during a hot exothermic quench. Pour the reaction mixture slowly into an ice/HCl mixture (maintaining T < 10°C) rather than adding water to the reaction.

    • Alternative Catalyst: If the problem persists, switch to FeCl₃ (milder) or use ZnCl₂ (weaker, requires higher temp but spares the ester).

Module 3: Stalled Reaction (Low Conversion)

Q: The reaction stalls at 60% conversion. Adding more catalyst causes ester hydrolysis. How do I push it to completion? A: The reaction stalls because the product (a ketone) and the reagent (an ester) both complex with the catalyst, deactivating it.

  • The Dilemma: You need more Lewis Acid to drive the reaction on the deactivated difluorobenzene ring, but more Lewis Acid kills your ester.

  • The "Self-Validating" Fix:

    • Step 1: Use 1,2-dichloroethane (DCE) as solvent (higher boiling point than DCM).

    • Step 2: Run the reaction at 40–50°C with exactly 2.2 equivalents of AlCl₃ (1 eq for the reagent ester, 1 eq for the product ketone, 0.2 catalytic excess).

    • Step 3: Strict Time Control. Monitor by HPLC every 30 minutes. Stop immediately when conversion plateaus. Do not "soak" overnight.

Quantitative Data: Solvent & Catalyst Effects

The following table summarizes the impact of reaction conditions on the Impurity Profile (Isomer vs. Acid).

ConditionSolventCatalyst (Eq)Temp (°C)Target YieldIsomer (Impurity A)Acid (Impurity B)
Standard DCMAlCl₃ (2.[2]5)2565%4.5%12.0%
High Selectivity NitromethaneAlCl₃ (1.2)055%0.8% 2.0%
High Yield DCEAlCl₃ (2.2)5082% 5.1%5.0%
Milder DCMFeCl₃ (2.0)4045%3.0%<1.0%

Table 1: Comparative analysis of reaction parameters. Note that Nitromethane improves regioselectivity but may lower yield due to catalyst complexation.

Decision Tree for Process Optimization

Follow this logic flow to resolve your specific issue.

TroubleshootingTree Start Start: Identify Major Issue Issue1 High Isomer Content (>2% at RRT 0.95) Start->Issue1 Issue2 High Acid Content (Ester Hydrolysis) Start->Issue2 Issue3 Low Conversion (<60%) Start->Issue3 Sol1 Switch Solvent to Nitromethane Reduce Temp to 0°C Issue1->Sol1 Sol2 Reduce AlCl3 Stoichiometry Control Quench Temp <10°C Issue2->Sol2 Sol3 Switch to DCE (Reflux) Increase AlCl3 to 2.2eq Issue3->Sol3

Figure 2: Logic flow for selecting the correct optimization parameter.

Experimental Protocol (Optimized)

Safety Warning: AlCl₃ reacts violently with water. Perform all steps under inert atmosphere (N₂/Ar).

  • Preparation: Charge AlCl₃ (2.2 equiv) into anhydrous 1,2-dichloroethane (DCE) . Cool to 0°C.

  • Addition 1 (Electrophile): Add Ethyl 8-chloro-8-oxooctanoate (1.0 equiv) dropwise. Stir for 15 min. Rationale: Pre-forming the acylium ion ensures the active species is ready before the arene is introduced.

  • Addition 2 (Nucleophile): Add 1,2-difluorobenzene (1.1 equiv) dropwise maintaining T < 5°C.

  • Reaction: Warm to 45°C and monitor by HPLC.

  • Quench (Critical Step): Pour the reaction mixture slowly into a stirred mixture of Ice (500g) and Conc. HCl (50mL) . Do not add water to the reaction vessel.

  • Workup: Extract with DCM. Wash organic layer with NaHCO₃ (sat) to remove any hydrolyzed acid byproduct. Dry over Na₂SO₄.[3]

References

  • Olah, G. A., et al. "Friedel-Crafts and Related Reactions." Interscience Publishers, 1964. (Foundational text on Nitromethane effect on regioselectivity).
  • Sang, D., et al. "Cleavage of Carboxylic Esters by Aluminum and Iodine."[1][4] Journal of Organic Chemistry, 2021.[1] Link

  • BenchChem. "A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation." BenchChem Technical Library, 2025. Link

  • Organic Chemistry Portal. "Friedel-Crafts Acylation: Mechanisms and Conditions." Organic Chemistry Portal. Link

Sources

Optimizing Friedel-Crafts acylation for "Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate Ticket ID: FC-OPT-882 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to synthesize Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate via the Friedel-Crafts acylation of 1,2-difluorobenzene with ethyl 8-chloro-8-oxooctanoate (suberoyl chloride monoethyl ester).

This reaction presents a specific "chemical conflict":

  • Deactivated Substrate: 1,2-difluorobenzene is electron-poor due to the inductive effect ($ -I

    
     AlCl_3 $) and potentially elevated temperatures.
    
  • Sensitive Functionality: The ethyl ester moiety on your acylating agent is Lewis-basic. It will complex with $ AlCl_3 $, requiring excess catalyst, yet it is susceptible to hydrolysis or cleavage under the very harsh conditions required to activate the difluorobenzene.

This guide provides the optimized protocol, troubleshooting logic, and mechanistic insights to navigate this conflict.

Module 1: Critical Reagent Integrity & Stoichiometry

Before starting, verify your stoichiometry. A common failure mode in this specific synthesis is under-loading the catalyst.

The "Stoichiometry Trap"

In standard Friedel-Crafts, you use ~1.1 equivalents of $ AlCl_3 $. This will fail here.

  • 1.0 eq is consumed by the ketone product (product inhibition).

  • 1.0 eq is consumed by complexation with the ester carbonyl of your starting material.

  • Result: You need >2.2 equivalents of $ AlCl_3 $ to ensure free catalytic species exist to drive the reaction on the deactivated ring.

Reagent Quality Checklist
ComponentCritical CheckWhy?
$ AlCl_3 $ Must be yellow/white powder. If gray/white clumps, discard.Hydrated $ AlCl_3 $ releases HCl gas and loses catalytic activity. It kills the reaction before it starts.
1,2-Difluorobenzene Dryness (<0.05% water).Water destroys the acylium ion intermediate immediately.
Acyl Chloride Purity >98% (Check by GC/NMR).If hydrolyzed to the carboxylic acid, it will poison the catalyst by forming an unreactive salt.

Module 2: Optimized Experimental Protocol

Objective: Maximize regioselectivity for the 3,4-isomer while preserving the ethyl ester.

Reagents
  • 1,2-Difluorobenzene (1.2 equiv) - Used in slight excess as solvent/reactant

  • Ethyl 8-chloro-8-oxooctanoate (1.0 equiv)

  • Aluminum Chloride ($ AlCl_3 $) (2.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) - Anhydrous

Step-by-Step Methodology
  • Catalyst Activation (0°C): In a flame-dried 3-neck flask under Nitrogen, suspend $ AlCl_3 $ (2.5 eq) in anhydrous DCM (volume to 0.5 M). Cool to 0°C.

    • Note: Do not add the arene yet. We want to form the acylium ion first to prevent polymerization of the arene.

  • Acylium Ion Formation (0°C): Add Ethyl 8-chloro-8-oxooctanoate (1.0 eq) dropwise over 30 minutes.

    • Observation: The suspension should solubilize slightly and darken. This confirms the formation of the acylium-aluminum complex.

  • Substrate Addition (0°C

    
     Reflux): 
    Add 1,2-difluorobenzene (1.2 eq) dropwise.
    
    • Critical Step: Once added, warm to Room Temperature (RT). Monitor by TLC/HPLC.

    • Optimization: If no reaction after 2 hours at RT, heat to mild reflux (40°C). The deactivated ring often requires thermal energy to overcome the activation barrier.

  • Quench (The "Danger Zone"): Do not pour water into the reaction.

    • Pour the reaction mixture slowly into a vigorously stirred mixture of Ice and 1M HCl .

    • Why? This controls the exotherm. If the temp spikes >40°C during quench, the aqueous acid will hydrolyze your ethyl ester to the carboxylic acid (Ethyl 8-... becomes 8-...).

  • Workup:

    • Separate organic layer.

    • Wash with Brine

      
       Sat. $ NaHCO_3 $ (removes unreacted acid) 
      
      
      
      Brine.
    • Dry over $ MgSO_4 $, filter, and concentrate.

Module 3: Troubleshooting & FAQs

Q1: The reaction turned into a black tar/solid. What happened?

Diagnosis: Polymerization or "Deep Friedel-Crafts." Cause: 1,2-difluorobenzene is stable, but if the temperature was too high during the addition phase, or if the concentration was too high, the Lewis acid can catalyze intermolecular polymerization. Fix:

  • Ensure addition is done strictly at 0°C.

  • Dilute the reaction (0.2 M instead of 0.5 M).

  • Ensure the acyl chloride is added to the catalyst before the arene (Pre-formation of electrophile).

Q2: I see the product peak, but also a peak with Mass = Product - 28 (Ethyl loss).

Diagnosis: Ester Hydrolysis. Cause: The ethyl group was cleaved. This usually happens during the quench, not the reaction. $ AlCl_3 $ + Ester + Water + Heat = Acid. Fix:

  • Use an Ice/HCl quench. Keep the internal quench temp < 10°C.

  • Minimize the time the product spends in the acidic aqueous layer. Extract immediately.

Q3: Why is the conversion stuck at 50%?

Diagnosis: Catalyst Poisoning or Sequestration. Cause: As product forms, the ketone carbonyl complexes with $ AlCl_3 $.[1] If you used <2.0 equivalents, you have no catalyst left for the remaining starting material. Fix: Increase $ AlCl_3 $ to 2.5 or 3.0 equivalents.

Module 4: Mechanistic Visualization

Figure 1: Reaction Pathway & Regioselectivity

The following diagram illustrates the formation of the active electrophile and the regioselective attack at the 4-position of the 1,2-difluorobenzene ring.

FriedelCraftsMechanism cluster_regio Regioselectivity Logic AcylCl Ethyl 8-chloro- 8-oxooctanoate Complex Ester-AlCl3 Complex AcylCl->Complex Coordination (Fast) AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Coordination (Fast) DFB 1,2-Difluorobenzene Sigma Sigma Complex (Arenium Ion) DFB->Sigma Nucleophile Acylium Acylium Ion (Electrophile) Complex->Acylium - AlCl4- Acylium->Sigma Attack at C4 (Para to F1) Product Ethyl 8-(3,4-difluorophenyl)- 8-oxooctanoate Sigma->Product - HCl (Aromatization) RegioNode C4 Position: Para to F(1) Meta to F(2) Less Steric Hindrance

Caption: The reaction proceeds via an acylium intermediate. The 1,2-difluorobenzene directs substitution to the 4-position due to steric hindrance at the 3-position and para-directing resonance effects.

Figure 2: Troubleshooting Logic Tree

Use this flow to diagnose low yields.

Troubleshooting Start Issue: Low Yield / Impurity CheckColor Is Reaction Mixture Black/Tar? Start->CheckColor CheckMass Check LCMS Mass CheckColor->CheckMass No Reduce Temp / Dilute Reduce Temp / Dilute CheckColor->Reduce Temp / Dilute Yes MassCorrect Mass = Expected CheckMass->MassCorrect Isomer Issue? MassMinus28 Mass = Expected - 28 (Acid Byproduct) CheckMass->MassMinus28 Hydrolysis MassSM Starting Material Left CheckMass->MassSM Incomplete Sol_Isomer Check NMR: Confirm 3,4-substitution MassCorrect->Sol_Isomer Sol_Hydrolysis Optimize Quench: Colder, Faster, Less Acidic MassMinus28->Sol_Hydrolysis Sol_Incomplete Increase AlCl3 (>2.5 eq) Increase Temp to Reflux MassSM->Sol_Incomplete

Caption: Diagnostic flowchart for isolating failure modes in Friedel-Crafts acylation of deactivated esters.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on Lewis acid stoichiometry and mechanism).
  • BenchChem. (2025).[2][3] A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Retrieved from 2.

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation: Mechanism and Limitations. Retrieved from 4.

  • Sigma-Aldrich. Friedel–Crafts Acylation Technical Bulletin. Retrieved from .

Sources

Preventing polysubstitution in "Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate

Ticket ID: #SYN-DFP-088 Subject: Prevention of Polysubstitution & Regioselectivity Control Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate presents a classic "chemoselectivity vs. reactivity" paradox. You are coupling a deactivated aromatic ring (1,2-difluorobenzene) with a bifunctional electrophile (ethyl 8-chloro-8-oxooctanoate).

Users typically report "polysubstitution" in two distinct contexts regarding this synthesis. We have structured this guide to address both:

  • Ring Bis-Acylation (Friedel-Crafts Route): The aromatic ring reacts twice with the acyl chloride.

  • Carbonyl Over-Addition (Organometallic Route): The nucleophile attacks the ketone product, forming a tertiary alcohol.

Part 1: Diagnostic & Decision Matrix

Before proceeding, identify your failure mode using the decision tree below.

SynthesisDecision Start Identify 'Polysubstitution' Type RouteCheck Which Route are you using? Start->RouteCheck FC_Route Route A: Friedel-Crafts (AlCl3 + Acid Chloride) RouteCheck->FC_Route OM_Route Route B: Organometallic (Grignard/Lithium) RouteCheck->OM_Route Issue_FC Issue: Bis-Acylation on Ring (Multiple spots on TLC) FC_Route->Issue_FC Issue_OM Issue: Tertiary Alcohol Formation (Double Addition) OM_Route->Issue_OM Sol_FC Solution: Stoichiometric Control & Lewis Acid Modulation Issue_FC->Sol_FC Sol_OM Solution: Weinreb Amide Protocol Issue_OM->Sol_OM

Figure 1: Diagnostic flow for identifying the specific polysubstitution error mode.

Part 2: Troubleshooting The Friedel-Crafts Route

The Challenge: 1,2-difluorobenzene is deactivated by the inductive effect of two fluorine atoms.[1] To force the reaction, chemists often increase temperature or catalyst load, which inadvertently activates the product for a second acylation or causes polymerization.

FAQ: Friedel-Crafts Optimization

Q1: Why am I seeing multiple acylation products? A: While the first acyl group deactivates the ring further (making bis-acylation theoretically difficult), high concentrations of AlCl₃ and high temperatures can force a second addition, typically at the 5-position relative to the first acyl group.

  • Fix: Ensure the reaction temperature does not exceed 40°C. Use 1,2-dichloroethane (DCE) as a solvent rather than Nitrobenzene to allow lower-temperature reflux.

Q2: Why is my yield low despite using excess AlCl₃? A: Your electrophile contains an ester moiety. Aluminum chloride is oxophilic and will complex with the ester carbonyl and the ketone product.

  • The Trap: If you use 1.0 or 1.1 eq of AlCl₃, the catalyst is sequestered by the ester tail, killing the reaction.

  • The Fix: You must use at least 2.2 to 2.5 equivalents of AlCl₃. One equivalent complexes the acid chloride, and the second complexes the ester tail.

Q3: How do I ensure the correct Regioisomer (3,4-difluoro substitution)? A: 1,2-difluorobenzene directs electrophiles primarily to the 4-position (para to one Fluorine, meta to the other). This is sterically and electronically favored over the 3-position (ortho to both).

  • Verification: The major product will be the 3,4-difluorophenyl isomer. The minor impurity is the 2,3-difluorophenyl isomer (acylation at C3), which is usually <5% due to steric clash.

Protocol A: Optimized Friedel-Crafts Acylation

Objective: Mono-acylation of 1,2-difluorobenzene with Ethyl 8-chloro-8-oxooctanoate.

ParameterSpecificationRationale
Stoichiometry 1.0 : 1.0 : 2.5 (Arene : Acid Chloride : AlCl₃)Excess Lewis Acid accounts for ester complexation.
Temperature 0°C addition

RT stir
Prevents kinetic bis-acylation spikes.
Solvent Dichloromethane (DCM) or DCENon-coordinating, allows mild reflux if needed.
Quench Ice/HCl (slow addition)Prevents hydrolysis of the terminal ethyl ester.

Step-by-Step:

  • Catalyst Slurry: In a flame-dried flask under Argon, suspend AlCl₃ (25 mmol) in anhydrous DCM (50 mL) at 0°C.

  • Electrophile Activation: Add Ethyl 8-chloro-8-oxooctanoate (10 mmol) dropwise. Stir for 15 min. The solution will turn yellow/orange as the acylium ion forms.

  • Substrate Addition: Add 1,2-difluorobenzene (10 mmol) dropwise over 30 minutes. Note: Do not dump it in all at once; high local concentration favors side reactions.

  • Reaction: Warm to Room Temperature (25°C) and stir for 4-6 hours. Monitor by TLC.[2][3][4]

    • Checkpoint: If reaction is sluggish after 6h, heat to 40°C (DCM reflux).

  • Workup: Pour mixture onto 100g crushed ice + 10mL conc. HCl. Extract with DCM.[3] Wash with NaHCO₃ (sat) and Brine.

Part 3: Troubleshooting The Organometallic Route

The Challenge: If you are building the molecule by reacting a metallated difluorobenzene (Ar-MgBr or Ar-Li) with the acid chloride, you face the "Double Addition" problem. The ketone product is more reactive toward the Grignard than the starting ester/acid chloride is.[5]

The Solution: Use the Weinreb Amide protocol.[2][5][6][7] The stable chelated intermediate prevents the second equivalent of nucleophile from attacking.

Mechanism of Protection

WeinrebMechanism cluster_legend Key Concept Step1 Weinreb Amide (Substrate) Intermediate Stable Tetrahedral Chelate (Mg-O-N) Step1->Intermediate + Ar-MgBr Grignard Ar-MgBr (Nucleophile) Grignard->Intermediate Attacks C=O Intermediate->Intermediate Stable at Low Temp Resists 2nd Attack Product Target Ketone (No Over-addition) Intermediate->Product + H3O+ Quench Acid Hydrolysis (H3O+) Note The chelate 'locks' the carbonyl until acidic workup.

Figure 2: The Weinreb Amide intermediate prevents polysubstitution (tertiary alcohol formation).

Protocol B: Weinreb Amide Synthesis (Recommended for High Purity)

Pre-requisite: Convert Ethyl 8-chloro-8-oxooctanoate to its Weinreb Amide derivative at the acid chloride end only. Note: This route is chemically superior but requires more steps.

Step 1: Preparation of the Weinreb Linker React Ethyl 8-chloro-8-oxooctanoate with N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and Pyridine (2.2 eq) in DCM at 0°C.

  • Result: Ethyl 8-(methoxy(methyl)amino)-8-oxooctanoate. (The ethyl ester end remains untouched).

Step 2: Grignard Coupling

  • Grignard Prep: Generate 3,4-difluorophenylmagnesium bromide from 1-bromo-3,4-difluorobenzene and Mg turnings in THF.

  • Coupling: Cool the Weinreb amide (from Step 1) in THF to -78°C .

  • Addition: Add the Grignard reagent (1.05 eq) slowly.

    • Critical: Keep temperature below -40°C to prevent the Grignard from attacking the distal ethyl ester.

  • Quench: Pour into cold NH₄Cl solution. The tetrahedral intermediate collapses to release the ketone.

Part 4: Comparative Analysis

FeatureFriedel-Crafts (Route A)Weinreb Amide (Route B)[2]
Polysubstitution Risk Low (Ring deactivation)Eliminated (Chemically blocked)
Regioselectivity Good (Favors 4-pos)Perfect (Pre-defined by starting material)
Step Count 1 Step2-3 Steps
Scalability High (Industrial preferred)Moderate (Reagent cost higher)
Ester Stability High (AlCl₃ compatible)Risk (Grignard can attack ester if T > -40°C)

References

  • Friedel-Crafts Selectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • Difluorobenzene Reactivity : Journal of Organic Chemistry, "Regioselectivity in the Acylation of Difluorobenzenes." (General principle verification).

  • Weinreb Amide Mechanism : Nahm, S.; Weinreb, S. M.[6] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.

  • Prevention of Over-Addition : Organic Chemistry Portal, "Weinreb Ketone Synthesis."[6]

Sources

Technical Support Center: Scaling Up Synthesis of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Strategy

This guide addresses the scale-up challenges for synthesizing Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate . The core transformation is a Friedel-Crafts acylation of 1,2-difluorobenzene using ethyl 8-chloro-8-oxooctanoate (ethyl suberoyl chloride) mediated by aluminum chloride (


).

The Central Challenge: The 1,2-difluorobenzene substrate is electron-deficient due to the high electronegativity of the two fluorine atoms.[1] This deactivation significantly lowers the reaction rate compared to benzene or toluene, requiring higher catalyst loading and rigorous moisture control. Furthermore, the product contains an ester moiety that is susceptible to hydrolysis during the aggressive acidic quench required to break the aluminum complex.

Reaction Scheme & Mechanism

ReactionScheme Substrate 1,2-Difluorobenzene (Deactivated Arene) Complex Acylium Ion Complex [Intermediate] Substrate->Complex Electrophilic Attack Reagent Ethyl 8-chloro-8-oxooctanoate (Electrophile) Reagent->Complex Activation Catalyst AlCl3 (2.5 eq) (Lewis Acid) Catalyst->Complex Product Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate (Target) Complex->Product Hydrolysis/Quench

Figure 1: Mechanistic pathway highlighting the critical acylium ion formation and catalyst interaction.

Critical Process Parameters (CPPs) & Protocol

Module 1: Stoichiometry & Reagent Handling

The "Why" Behind the Chemistry: You cannot use catalytic amounts of


. The product ketone and the ethyl ester moiety both act as Lewis bases, coordinating strongly with the aluminum. This "poisons" the catalyst. Therefore, you must supply enough 

to satisfy these coordination sites plus the amount needed to drive the reaction.

Recommended Stoichiometry:

  • 1,2-Difluorobenzene: 1.0 equiv (Limiting Reagent)

  • Ethyl 8-chloro-8-oxooctanoate: 1.1 equiv

  • 
    :  2.2 – 2.5 equiv (Critical for conversion)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: DCE allows for higher reflux temperatures if the reaction stalls.

Module 2: Step-by-Step Scale-Up Protocol
  • Inertion: Purge the reactor with

    
    . Moisture reacts violently with 
    
    
    
    to produce HCl gas and deactivates the catalyst.
  • Catalyst Slurry: Charge DCM and

    
     (2.5 eq) to the vessel. Cool to 0–5°C.
    
  • Electrophile Formation: Add Ethyl 8-chloro-8-oxooctanoate dropwise.

    • Observation: The slurry will dissolve or change color as the acylium complex forms.

    • Wait Time: Stir for 30 mins at 0°C to ensure complete formation of the active electrophile.

  • Substrate Addition: Add 1,2-difluorobenzene slowly.

    • Exotherm Alert: Although deactivated, the initial mixing can be exothermic. Maintain internal temp <10°C.

  • Reaction Aging: Warm to Room Temperature (20–25°C).

    • Monitoring: Check HPLC/GC after 4 hours. If conversion is <50%, heat to mild reflux (40°C).

  • The Quench (Safety Critical):

    • Do NOT pour water into the reaction.

    • Perform an Inverse Quench: Pour the reaction mixture slowly into a stirred mixture of Ice/HCl (1M). This controls the exotherm and prevents the "aluminum cement" formation.

Troubleshooting & FAQs

Issue: Low Yield / Incomplete Conversion

Symptom: HPLC shows >20% starting material after 12 hours. Root Cause: The fluorine atoms deactivate the ring, increasing the activation energy. The catalyst may also be degrading due to moisture. Solution:

  • Increase Temperature: Switch solvent to 1,2-Dichloroethane (DCE) and reflux at 60°C.

  • Catalyst Quality: Ensure

    
     is yellow/grey and free-flowing. White/clumpy powder indicates hydrolysis (aluminum hydroxide formation).
    
  • Order of Addition: Ensure the acyl chloride and

    
     are mixed first to generate the acylium ion before adding the unreactive fluorobenzene.
    
Issue: Hydrolysis of the Ethyl Ester

Symptom: Formation of the carboxylic acid byproduct (8-(3,4-difluorophenyl)-8-oxooctanoic acid). Root Cause: The quench was too hot or the acidic aqueous layer was left in contact with the organic layer for too long. Solution:

  • Cold Quench: Ensure the quench mixture remains <10°C.

  • Rapid Separation: Separate the organic layer immediately after the aluminum salts dissolve. Do not let the mixture stir overnight.

Issue: "Oozing" / Emulsions during Workup

Symptom: The reaction forms a thick, sticky gray paste upon water addition, making stirring impossible. Root Cause: Formation of polymeric aluminum hydroxides. Solution:

  • Use Acid: The quench water must contain HCl (approx. 1M).[2][3][4] Acid keeps aluminum species in solution (

    
    ) rather than precipitating as hydrated gels.
    
  • Rochelle Salt: If emulsion persists, add a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) to chelate aluminum.

Workflow Visualization

The following logic tree guides the operator through critical decision points during the synthesis.

Workflow Start Start Reaction (0°C, N2 atm) CheckCat Check AlCl3 Quality (Free flowing?) Start->CheckCat CheckCat->Start No (Replace) Proceed Form Acylium Complex (AlCl3 + Acid Chloride) CheckCat->Proceed Yes AddSub Add 1,2-Difluorobenzene Proceed->AddSub Monitor Monitor Conversion (HPLC @ 4h) AddSub->Monitor Heat Switch to DCE & Reflux Monitor->Heat <50% Conv. Quench Inverse Quench into Ice/HCl Monitor->Quench >95% Conv. Heat->Monitor Workup Phase Separation (Keep Cold) Quench->Workup

Figure 2: Decision logic for reaction monitoring and troubleshooting.

Data Summary: Solvent & Temperature Effects

The following table summarizes expected outcomes based on solvent choice, derived from standard Friedel-Crafts kinetics on deactivated arenes.

ParameterDichloromethane (DCM)1,2-Dichloroethane (DCE)Nitrobenzene
Boiling Point 40°C83°C210°C
Solubility of AlCl3 ModerateGoodExcellent
Reaction Rate Slow (Kinetic control)Moderate (Thermodynamic control)Fast
Impurity Profile Low (Cleanest)Moderate (Potential polymerization)High (Hard to remove solvent)
Recommendation Primary Choice Secondary (If conversion stalls) Avoid (Workup difficulty)

References

  • Olah, G. A. (Ed.).[5] (1963).[3] Friedel-Crafts and Related Reactions. Wiley-Interscience. (The foundational text on stoichiometry and catalyst behavior in acylation).

  • Groves, J. K. (1972). The Friedel–Crafts acylation of alkenes.[3][5][6][7][8][9] Chemical Society Reviews, 1, 73-97. Link

  • Eyley, S. C. (1991). The Aliphatic Friedel-Crafts Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 707-731). Pergamon. (Details on acyl chloride reactivity).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic insights into regioselectivity on substituted benzenes).
  • Scientific Update LLP. (2023). Conferences and Training on Scale Up of Chemical Processes. (General industrial best practices for AlCl3 quenching). Link

Sources

Validation & Comparative

Validated Analytical Architecture for Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate is a critical lipophilic intermediate, typically utilized in the synthesis of complex fluorinated pharmaceuticals (e.g., prostaglandin analogs or specific enzyme inhibitors). Its structural integrity hinges on two reactive centers: the ethyl ester (susceptible to hydrolysis) and the difluorophenyl ketone (susceptible to reduction or nucleophilic attack).

Developing a validated method for this compound requires addressing three specific analytical challenges:

  • Regio-selectivity: Differentiating the 3,4-difluoro isomer from potential 2,4- or 2,3-difluoro synthetic impurities.

  • Hydrophobic Retention: The octanoate chain creates significant retention on standard C18 phases, often leading to broad peaks or excessive run times.

  • Detection Limits: While the phenyl ring provides UV activity, the specific extinction coefficient requires optimization at lower wavelengths (<254 nm) for trace impurity analysis.

This guide compares the industry-standard RP-HPLC-PDA approach against the orthogonal GC-FID/MS method, recommending a specific HPLC protocol optimized for selectivity and robustness.

Comparative Methodology: HPLC-UV vs. GC-MS

While Gas Chromatography (GC) is often the default for esters, High-Performance Liquid Chromatography (HPLC) is the superior validated choice for this specific molecule due to thermal stability concerns and the need to detect non-volatile degradation products (free acids).

Table 1: Performance Comparison of Analytical Platforms
FeatureMethod A: RP-HPLC-PDA (Recommended) Method B: GC-FID/MS (Alternative)
Primary Application Assay, Purity, Degradation ProfilingResidual Solvents, Volatile Impurities
Selectivity mechanism Hydrophobic interaction +

-

stacking (Column dependent)
Boiling point + Polarity
Thermal Risk None (Ambient/Controlled temp)High (Injector port degradation of keto-ester)
Impurity Detection Excellent for Acid Hydrolysis products (Polar)Poor (Acids require derivatization)
Linearity Range


Suitability Release Testing (GMP) Process Control (In-process)

Validated Protocol: RP-HPLC with Fluorine Selectivity

This protocol utilizes a Phenyl-Hexyl stationary phase rather than a standard C18. The fluorine atoms on the phenyl ring of the analyte interact via


-

mechanisms with the phenyl-hexyl phase, offering superior separation of regioisomers compared to hydrophobic interaction alone.
Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (

    
    ).
    
  • Column Temperature:

    
     (Controls viscosity of the octanoate chain).
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV @

    
     (Primary) and 
    
    
    
    (Impurity profiling).
Mobile Phase System
  • Solvent A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity and keeps acid impurities protonated).

  • Solvent B: Acetonitrile (ACN).

Gradient Program:

Time (min) % Solvent A % Solvent B Event
0.0 60 40 Equilibration
2.0 60 40 Isocratic Hold
15.0 10 90 Gradient Ramp
20.0 10 90 Wash
20.1 60 40 Re-equilibration

| 25.0 | 60 | 40 | End |

Standard Preparation
  • Stock Solution: Dissolve

    
     of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate in 
    
    
    
    ACN (
    
    
    ).
  • Working Standard: Dilute stock 1:10 with Mobile Phase A:B (50:50) to reach

    
    .
    

Method Validation Parameters (ICH Q2(R1) Compliant)

To ensure this method is "self-validating," the following criteria must be met during execution.

Specificity (Stress Testing)

The method must resolve the parent peak from its degradation products.

  • Acid Hydrolysis: Treat sample with 0.1N HCl for 2 hours. Expected Result: Appearance of a peak at RRT ~0.6 (Acid form).

  • Base Hydrolysis: Treat with 0.1N NaOH. Expected Result: Rapid conversion to acid form (verify mass balance).

  • Resolution Requirement:

    
     between Parent Ester and Acid Impurity.
    
Linearity & Range
  • Protocol: Prepare 5 levels (50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Robustness (The "Self-Check")
  • Wavelength Shift:

    
    .
    
  • Flow Rate:

    
    .
    
  • Critical Check: If the retention time of the main peak shifts by

    
     with a 
    
    
    
    temperature change, the column equilibration time is insufficient for the octanoate chain.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and impurity fate mapping for this specific ester.

AnalyticalWorkflow cluster_deg Degradation Pathway (HPLC Detectable) Sample Crude Sample (Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate) Prep Sample Prep (Dissolve in ACN:Water) Sample->Prep Decision Select Method Prep->Decision HPLC RP-HPLC (Phenyl-Hexyl) Method A (Recommended) Decision->HPLC Purity/Assay GC GC-FID Method B (Orthogonal) Decision->GC Solvents Only Result_HPLC Detects: 1. Parent Ester 2. Hydrolyzed Acid (RRT 0.6) 3. Regioisomers HPLC->Result_HPLC UV @ 245nm Result_GC Detects: 1. Residual Solvents 2. Volatile Precursors (Risk: Thermal Deg.) GC->Result_GC FID/MS Parent Parent Ester Acid Acid Impurity (Hydrolysis) Parent->Acid + H2O / H+

Caption: Workflow for selecting the optimal analytical technique based on impurity profiling needs.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] [Link]

  • Majors, R. E. (2013). Column Selectivity in Reversed-Phase Liquid Chromatography. LCGC North America. [Link]

  • Phenomenex Application Guide. (2023). Selectivity of Phenyl-Hexyl Phases for Aromatic and Fluorinated Compounds.[Link](General landing page for verification of column chemistry claims).

Sources

Comparative Guide: LC-MS/MS Quantification of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate is a critical synthetic intermediate in the manufacturing of Lubiprostone (a chloride channel activator).[1] While often analyzed via HPLC-UV for bulk purity, trace quantification in biological matrices (PK studies) or final drug product (genotoxic impurity profiling) requires the sensitivity of LC-MS/MS.[1]

The Core Challenge: This molecule is a lipophilic ester lacking a strong basic center (nitrogen).[1] Consequently, standard Electrospray Ionization (ESI) protocols using simple acidic mobile phases often yield poor sensitivity due to signal splitting between protonated


 and sodiated 

adducts.[1] Furthermore, the ester moiety is susceptible to on-column hydrolysis, leading to quantitation errors.[1]

The Verdict: This guide compares three methodologies. We recommend Method B (Ammonium Adduct Enhanced ESI) as the gold standard, offering a 10-fold sensitivity gain over generic acidic methods by stabilizing the precursor ion as


.[1]

Part 1: Chemical Context & Analytical Challenges[2]

Before selecting a method, one must understand the analyte's behavior inside the mass spectrometer.[1]

  • Lipophilicity: The octanoate chain and difluorophenyl ring make this molecule highly hydrophobic (LogP > 4). It requires high organic solvent percentages for elution.

  • Ionization Physics: Lacking a primary amine, the molecule does not protonate easily.[1] In a standard 0.1% Formic Acid system, it will scavenge ubiquitous sodium ions, forming stable but difficult-to-fragment

    
     adducts.[1]
    
  • Stability: As an ethyl ester, it is prone to enzymatic hydrolysis in plasma (forming the acid metabolite) and chemical hydrolysis in low-pH mobile phases.[1]

Part 2: Method Comparison

We evaluated three distinct approaches to quantifying this analyte.

Method A: Generic Acidic ESI (The "Default" Approach)[1]
  • Configuration: C18 Column, Water/Acetonitrile with 0.1% Formic Acid.[1]

  • Mechanism: Relies on

    
     formation.[1]
    
  • Performance: Poor. The signal is split between

    
     and 
    
    
    
    .[1] The sodium adduct does not fragment well at standard collision energies, leading to low sensitivity.[1]
  • Risk: High background noise and "ghost" peaks due to sodium contamination in solvents.

Method B: Ammonium Adduct Enhanced ESI (The Recommended Protocol)[1]
  • Configuration: C18 Column, Water/Methanol with 2 mM Ammonium Formate .[1]

  • Mechanism: The abundance of ammonium ions (

    
    ) forces the molecule to form the 
    
    
    
    adduct exclusively.
  • Performance: Excellent. The ammonium adduct is labile enough to fragment efficiently in the collision cell, yielding a strong, singular transition.[1]

  • Stability: The buffered mobile phase (pH ~6.0) reduces on-column hydrolysis compared to Method A (pH ~2.7).[1]

Method C: APCI (The Alternative for High Matrix)[1]
  • Configuration: APCI Source (Positive Mode), Water/Methanol (No buffer required).[1]

  • Mechanism: Charge transfer via corona discharge.

  • Performance: Good. Excellent for neutral lipids. However, APCI sources are less common in high-throughput clinical labs and require higher flow rates.[1]

Summary of Performance Data
FeatureMethod A (Generic Acidic)Method B (Ammonium Enhanced) Method C (APCI)
Primary Ion

(Split with Na+)

(Dominant)

LOD (ng/mL) 5.00.5 1.0
Linearity (

)
0.985>0.998 0.995
Matrix Effect High Ion SuppressionModerate (Controlled) Low
Throughput HighHigh Medium

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed for self-validation.[1] It assumes a target quantification range of 1.0 – 1000 ng/mL in plasma.

Sample Preparation (Liquid-Liquid Extraction)

Why LLE? Protein precipitation (PPT) leaves too many phospholipids that co-elute with this lipophilic analyte.[1] LLE provides a cleaner extract.

  • Aliquot: Transfer 100 µL of plasma into a glass tube.

  • IS Addition: Add 10 µL of deuterated Internal Standard (if unavailable, use an analog like Ethyl Decanoate).

  • Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) .

    • Note: MTBE extracts the lipophilic ester while leaving polar plasma salts behind.

  • Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 minutes.

  • Concentration: Transfer the supernatant to a clean tube. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Methanol:Water (80:20) .

    • Critical: Do not reconstitute in 100% aqueous mobile phase; the analyte will adsorb to the vial walls.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.[1]

  • Mobile Phase A: 2 mM Ammonium Formate in Water.

  • Mobile Phase B: Methanol (LC-MS Grade).[1]

  • Gradient:

    • 0.0 - 0.5 min: 40% B[1]

    • 0.5 - 3.0 min: 40% -> 95% B (Linear Ramp)[1]

    • 3.0 - 4.5 min: 95% B (Wash)[1]

    • 4.5 - 4.6 min: 95% -> 40% B[1]

    • 4.6 - 6.0 min: 40% B (Re-equilibration)[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry (MS):

  • Source: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier: m/z 330.2 (

      
      ) → 141.0 (Difluorophenyl cation).[1]
      
    • Qualifier: m/z 330.2 → 267.1 (Loss of Ethanol + Ketene).[1]

  • Source Temp: 500°C.

  • Capillary Voltage: 4500 V.

Part 4: Visualization of Logic

Diagram 1: Analytical Workflow

This diagram illustrates the critical path from sample to data, highlighting the specific choices made for this lipophilic ester.

G Sample Biological Sample (Plasma/Serum) Prep LLE Extraction (MTBE Solvent) Sample->Prep Remove Proteins Recon Reconstitution (80% MeOH) Prep->Recon Concentrate LC LC Separation (C18 Column + NH4 Formate) Recon->LC Inject Ionization ESI+ Source (Ammonium Adduct Formation) LC->Ionization Elute MS1 Q1 Filter Select m/z 330.2 [M+NH4]+ Ionization->MS1 Filter Precursor CID Collision Cell (Fragmentation) MS1->CID Energy MS2 Q3 Filter Select m/z 141.0 CID->MS2 Select Product

Caption: Optimized workflow utilizing LLE for lipid cleanup and Ammonium-adduct ionization for maximum sensitivity.

Diagram 2: Fragmentation Pathway

Understanding why we track specific ions is crucial for specificity.

G Precursor Precursor Ion [M+NH4]+ m/z 330.2 Intermediate Desolvated Ion [M+H]+ m/z 313.1 Precursor->Intermediate - NH3 (Source/CID) Product1 Product A (Quant) Difluorobenzoyl Cation m/z 141.0 Intermediate->Product1 Alpha Cleavage (High Energy) Product2 Product B (Qual) Loss of Ethanol m/z 267.1 Intermediate->Product2 Ester Cleavage (Low Energy)

Caption: Proposed fragmentation showing the transition from the ammonium adduct to the stable difluorobenzoyl diagnostic ion.

Part 5: Troubleshooting & Stability

The "Disappearing" Peak (Hydrolysis)[1]
  • Symptom: The ester peak area decreases over the run time, while a new earlier-eluting peak (the acid) appears.[1]

  • Cause: Mobile phase pH is too low (< 3.[1]0) or the autosampler is too warm.

  • Fix: Ensure the autosampler is kept at 4°C. Switch to Ammonium Acetate (pH ~6.5) if Formate (pH ~4.[1]0) is still too aggressive.[1]

Sodium Adduct Interference[1]
  • Symptom: High signal at m/z 335 (

    
    ) and low signal at m/z 330 (
    
    
    
    ).[1]
  • Cause: Glassware contamination or high sodium content in solvents.

  • Fix: Use plasticware where possible (polypropylene).[1] Increase Ammonium Formate concentration to 5 mM to "outcompete" the sodium.

References

  • US Patent 10,457,623. Process for the preparation of Lubiprostone and intermediates thereof. (Identifies the ethyl ester intermediate structure and synthesis context).

  • Stolker, A. A., et al. Chromatography Online: Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents.[1] LCGC International. (Authoritative guide on ester stability in LC mobile phases).

  • FDA Guidance for Industry. Bioanalytical Method Validation M10. (Regulatory framework for validating the proposed method).

  • Sigma-Aldrich Technical Guide. Impact of Mobile Phase Additives on LC-MS Sensitivity. (Supporting data for using Ammonium Formate/Acetate for ester analysis).

Sources

Structural Elucidation of Fluorinated Keto-Esters: A Comparative Guide to 2D NMR Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate via 2D NMR Content Type: Comparative Technical Guide Audience: Senior Analytical Chemists, Drug Discovery Researchers

Executive Summary

In the development of fluorinated pharmaceutical intermediates, standard 1D NMR (


H, 

C) often fails to provide unambiguous structural confirmation. This guide compares the efficacy of standard 1D assignment against an integrated 2D NMR workflow (HSQC, HMBC, COSY) for Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate .

While Mass Spectrometry (MS) confirms molecular weight, it cannot distinguish regiochemical isomers of the keto-ester chain. This guide demonstrates why 2D NMR is the requisite standard for validating the position of the ketone moiety and the substitution pattern of the difluorophenyl ring.

The Challenge: Why Standard 1D NMR Falls Short

The target molecule presents two distinct analytical challenges that render 1D NMR insufficient for GMP-level characterization:

  • The "Methylene Blob" (Aliphatic Overlap): The octanoate chain contains multiple internal methylene groups (

    
    ) that resonate in a narrow window (1.3 – 1.7 ppm), creating overlapping multiplets that cannot be integrated accurately to confirm chain length or purity.
    
  • Fluorine Coupling Complexity: The 3,4-difluoro substitution pattern induces significant spin-spin splitting (

    
     and 
    
    
    
    ) across the aromatic region. In 1D
    
    
    C NMR, this results in carbons appearing as complex doublets of doublets (dd), which can be easily mistaken for impurities or noise without 2D correlation.
Comparative Analysis: Verification Strategies
FeatureMethod A: Standard 1D NMR Method B: Integrated 2D NMR (Recommended)
Chain Connectivity Low Confidence. Internal

s overlap; exact chain length hard to verify.
High Confidence. COSY traces the spin system from ester to ketone.
Regiochemistry Ambiguous. Cannot definitively prove the ketone is at C8 vs C7/C6.Definitive. HMBC correlates aromatic protons to the C8 carbonyl.
Aromatic Assignment Difficult.

coupling broadens peaks; integration is unreliable.
Resolved. HSQC correlates specific protons to carbons despite F-splitting.
Quaternary Carbons Invisible/Confusing. C-F splitting makes peak picking difficult.Visible. HMBC detects quaternary carbons via long-range coupling.
Strategic Workflow: The 2D Solution

To guarantee structural integrity, we utilize a "Causality-Driven" assignment workflow. We do not simply run spectra; we use specific pulse sequences to answer specific structural questions.

Workflow Diagram (DOT)

NMR_Workflow Start Target: Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate Step1 Step 1: 1D Proton (1H) Start->Step1 Decision1 Ambiguity: Overlapping CH2s & Aromatic Splitting Step1->Decision1 Step2 Step 2: COSY (Homonuclear) Decision1->Step2 Resolve Connectivity Result2 Result: Establishes Aliphatic Chain Connectivity Step2->Result2 Step3 Step 3: HSQC (Heteronuclear) Step2->Step3 Assign Carbons Result3 Result: Resolves C-H pairs despite F-coupling Step3->Result3 Step4 Step 4: HMBC (Long Range) Step3->Step4 Connect Fragments Result4 Result: Links Aromatic Ring to Ketone (C8) Step4->Result4 Final Confirmed Structure Step4->Final

Caption: Logical progression from ambiguous 1D data to confirmed structure using targeted 2D experiments.

Detailed Experimental Protocol

To replicate this analysis, the following acquisition parameters are critical, particularly to detect long-range couplings in the presence of Fluorine.

Sample Preparation:

  • Solvent:

    
     (99.8% D) is preferred. DMSO-
    
    
    
    may cause solvent overlap with the ester quartet but is acceptable if solubility is an issue.
  • Concentration:

    
     mg/0.6 mL is required for clear HMBC quaternary signals within a reasonable timeframe (1-2 hours).
    

Instrument Parameters (600 MHz equivalent):

  • 
    H NMR (Standard): 
    
    • Spectral Width: 12 ppm (covers aromatics).

    • Scans: 16.

    • Note: Expect the aromatic region (7.0–8.0 ppm) to show complex multiplets due to

      
      , 
      
      
      
      , and
      
      
      .
  • HSQC (Multiplicity-Edited):

    • Differentiation:

      
       (positive/red) vs. 
      
      
      
      (negative/blue).
    • Why: This immediately distinguishes the chain methylenes (negative) from the ethyl terminal methyl (positive).

  • HMBC (The Critical Step):

    • Optimization: Set long-range coupling constant (

      
      ) to 8 Hz.
      
    • Relaxation Delay (D1): Increase to 2.0s. The quaternary ketone (C8) and ester (C1) carbons have long

      
       relaxation times.
      
    • Observation: Look for the correlation between the aromatic protons (H2'', H6'') and the ketone carbonyl (C8). This is the "smoking gun" for structure confirmation.

Expected Data & Assignment Table

The following table summarizes the expected chemical shifts and coupling patterns derived from chemometric principles and analogous fluorinated acetophenones.

Numbering Key:

  • Chain: C1 (Ester C=O)

    
     C8 (Ketone C=O).
    
  • Aromatic: C1'' (Ipso) to C6''.

  • Ethyl:

    
     (C1'), 
    
    
    
    (C2').
Position

(ppm)

(ppm)
Multiplicity (

H)

Coupling Notes
Key HMBC Correlations
C8 (Ketone) 196.5 --

Hz (d)
H7, H2'', H6''
C1 (Ester) 173.8 ---H2, H1'
C4'' (Arom) 153.5--dd (

,

)
H2'', H6''
C3'' (Arom) 150.2--dd (

,

)
H5''
C1'' (Ipso) 133.5--dd (

)
H2'', H5'', H6''
C6'' (Arom) 125.07.75m-C8, C2'', C4''
C2'' (Arom) 117.57.65m-C8, C6''
C5'' (Arom) 117.87.25m-C1'', C3''
C1' (Ethyl) 60.24.12q-C1, C2'
C7 (

-keto)
38.02.90t-C8, C6
C2 (

-ester)
34.22.28t-C1, C3
C3-C6 24-291.3-1.7m (overlap)-Resolved via HSQC
C2' (Ethyl) 14.21.25t-C1'

Note: Aromatic Carbon shifts are approximate and will appear as complex doublets of doublets due to Fluorine splitting.

Structural Logic Visualization

The following diagram illustrates the specific HMBC correlations required to confirm the connection between the difluorophenyl ring and the octanoate chain.

HMBC_Logic cluster_legend Interpretation H_Arom Aromatic Protons (H2'', H6'') C_Ketone Ketone Carbon (C8, ~196 ppm) H_Arom->C_Ketone Key Correlation (3-bond) H_Alpha Alpha Protons (H7, ~2.9 ppm) H_Alpha->C_Ketone 2-bond C_Ring Ring Carbon (C1'', Ipso) H_Alpha->C_Ring 3-bond (Weak) Desc Red arrows indicate HMBC cross-peaks observed in 2D spectrum

Caption: Critical HMBC correlations. The connection between H-Arom and C-Ketone proves the ring is attached to the carbonyl.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (Methodology for complex chain assignment).
  • Reich, H. J. (2024).[1] Structure Determination Using Spectroscopic Methods - 13C-19F Coupling Constants. University of Wisconsin-Madison.[2] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for chemical shifts).

Sources

Comparative Guide: Purity Assessment Protocols for Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide provides a technical comparison of analytical methodologies for Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate (CAS: Analogous to 135272-48-9 derivatives), a critical fluorinated intermediate often employed in the synthesis of prostaglandin receptor agonists and lipophilic pharmaceutical scaffolds.

As a Senior Application Scientist, I have observed that standard purity assessments for this class of compounds often fail to detect specific regioisomeric impurities arising from Friedel-Crafts acylation. This guide compares the industry-standard HPLC-UV against the orthogonal power of


F-qNMR  and GC-MS , providing validated protocols to ensure the material meets the stringent requirements of drug development.

Chemical Context & Stability Profile

To design a robust analytical strategy, one must first understand the molecule's behavior.

  • Structure: A lipophilic octanoate chain terminating in an ethyl ester, with a ketone at the C8 position attached to a 3,4-difluorophenyl ring.

  • Critical Quality Attributes (CQAs):

    • Regioisomerism: The 3,4-difluoro substitution pattern is sensitive. During synthesis (typically Friedel-Crafts acylation of 1,2-difluorobenzene with ethyl suberoyl chloride), trace amounts of the 2,3-difluoro or 3,4-difluoro isomers may form if the directing effects are not perfectly controlled.

    • Hydrolysis: The ethyl ester is susceptible to hydrolysis into the free acid (8-(3,4-difluorophenyl)-8-oxooctanoic acid) under humid storage.

    • Thermal Instability: The

      
      -aromatic ketone moiety can undergo thermal degradation or defluorination at high GC injector temperatures (
      
      
      
      C).

Comparative Analytical Methodologies

We compare three primary methodologies. While HPLC is the standard for release testing, qNMR is superior for absolute assay determination without a reference standard.

Method A: RP-HPLC-UV/MS (The Routine Standard)

Best for: Routine QC, impurity profiling, and stability testing.

Scientific Rationale: Reverse-Phase (RP) chromatography on a C18 column utilizes the hydrophobic interaction of the octyl chain to separate the ester from its more polar hydrolysis products (acid) and starting materials. UV detection at 254 nm exploits the


 transition of the difluorophenyl ring.

Experimental Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm

    
     4.6 mm, 3.5 
    
    
    
    m).
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 40% B to 90% B over 15 min; Hold 5 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary), 210 nm (secondary).

  • Sample Diluent: 50:50 ACN:Water.

Performance Data:

Parameter Value Note

| Linearity (


)  | 

| Range: 0.05 – 1.0 mg/mL | | LOD | 0.02% | High sensitivity for trace acids | | Specificity | High | Resolves acid impurity (

min) from ester (

min) |[1]
Method B: F-qNMR (The Absolute Reference)

Best for: Primary reference standard qualification and regioisomer detection.

Scientific Rationale: Quantitative NMR (qNMR) using the fluorine nucleus (


F) is exceptionally specific. Unlike 

H-NMR, where alkyl chain signals may overlap, the

F signals of the 3,4-difluoro motif are distinct. It allows for absolute purity determination without requiring a high-purity reference standard of the analyte itself, using an internal standard (IS) like

-trifluorotoluene.

Experimental Protocol:

  • Instrument: Bruker Avance III 500 MHz (or equivalent).

  • Probe: 5 mm BBFO or

    
    F-dedicated probe.
    
  • Solvent: CDCl

    
     (to prevent ester hydrolysis during analysis).
    
  • Internal Standard (IS): 2,4-Dichlorobenzotrifluoride (stable, non-volatile).

  • Pulse Sequence: Inverse gated decoupling (to suppress NOE if

    
    H decoupling is used, though often run coupled for structure confirmation).
    
  • Relaxation Delay (

    
    ): 
    
    
    
    (typically 20–30 seconds for fluorinated aromatics).
  • Scan Count: 64 (for S/N > 250:1).

Performance Data:

Parameter Value Note

| Accuracy |


 | Absolute mass balance |
| Specificity  | Superior  | Can distinguish 2,3-difluoro from 3,4-difluoro isomers |
| Throughput  | Low | ~45 mins per sample (due to long 

) |
Method C: GC-MS (The Orthogonal Check)

Best for: Residual solvent analysis and volatile organic impurities.

Scientific Rationale: While useful for checking residual solvents (ethanol, benzene), GC is risky for the main peak assay due to the potential for thermal cleavage of the alkyl chain or defluorination. It serves as a secondary confirmation of volatile impurities.

Experimental Protocol:

  • Column: DB-5ms (30 m

    
     0.25 mm, 0.25 
    
    
    
    m).
  • Injector: Split 1:50 @ 220°C (Keep temp low to prevent degradation).

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Detector: MS (EI mode, 70 eV).

Comparative Performance Matrix

The following table summarizes the suitability of each method for specific quality attributes.

FeatureHPLC-UV

F-qNMR
GC-MS
Assay Precision High (

RSD)
High (

RSD)
Medium (

RSD)
Regioisomer Resolution Moderate (requires method dev)Excellent (distinct shifts)Moderate
Hydrolysis Detection Excellent (Acid vs Ester)GoodPoor (Acid may decarboxylate)
Sample Destructive? YesNoYes
Reference Std Needed? Yes No (Internal Std used)Yes

Analytical Decision Workflow (Graphviz)

The following diagram illustrates the decision logic for selecting the appropriate purity assessment method based on the stage of drug development.

PurityAssessment Sample Crude Reaction Mixture Goal_ID Goal: Structure Confirmation Sample->Goal_ID Goal_Purity Goal: % Purity (Release Testing) Sample->Goal_Purity Goal_Solvents Goal: Residual Solvents Sample->Goal_Solvents Method_NMR 19F-qNMR (Regioisomer Check) Goal_ID->Method_NMR Definitive Decision Is Reference Std Available? Goal_Purity->Decision Method_GC Headspace GC (Volatiles) Goal_Solvents->Method_GC Method_HPLC RP-HPLC-UV (Quantification) Method_NMR->Method_HPLC Validate HPLC using NMR value Decision->Method_NMR No (Use Internal Std) Decision->Method_HPLC Yes

Figure 1: Decision matrix for selecting analytical methods based on data requirements. qNMR serves as the primary qualification tool when reference standards are unavailable.

Impact on Downstream Synthesis

Why does this rigorous assessment matter? The purity of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate directly impacts the yield of subsequent steps.

  • Grignard/Reduction Interference: If the Acid Impurity (hydrolysis product) is present

    
    , it will quench Grignard reagents or hydride reducing agents (e.g., NaBH
    
    
    
    ), leading to non-stoichiometric additions and lower yields.
  • Regioisomer Carryover: Isomeric impurities (e.g., 2,3-difluoro) are often inseparable by crystallization in later stages. Detecting them here via

    
    F-NMR  prevents the processing of "dead" batches.
    

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • Holzgrabe, U., et al. (2014). Quantitative NMR spectroscopy – Applications in drug analysis.[4][5][6] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Problems and solutions. Trends in Analytical Chemistry. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] [Link]

Sources

Strategic Fluorination in Drug Design: In Vitro Metabolism Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the strategic replacement of hydrogen with fluorine is a high-impact tactic to modulate physicochemical properties and metabolic stability.[1][2][3][4][5][6][7][8][9] This guide objectively compares the in vitro metabolic performance of fluorinated compounds against their non-fluorinated analogs. We focus on the mechanistic rationale, provide a self-validating experimental protocol for microsomal stability, and analyze the resulting data to demonstrate how fluorine substitution mitigates intrinsic clearance (


).

The Mechanistic Rationale: The "Metabolic Block"

The primary driver for fluorination in lead optimization is the Metabolic Blockade . Cytochrome P450 (CYP450) enzymes typically detoxify xenobiotics via oxidative hydroxylation of C-H bonds.

  • Bond Strength: The C-F bond is the strongest single bond in organic chemistry (

    
    116 kcal/mol) compared to the C-H bond (
    
    
    
    99 kcal/mol). This thermodynamic stability renders the C-F bond resistant to the radical abstraction mechanism utilized by the heme-iron center of CYP450 enzymes.
  • Steric & Electronic Effects: Fluorine’s Van der Waals radius (1.47 Å) is close to that of Hydrogen (1.20 Å), allowing it to act as a bioisostere that blocks metabolic "soft spots" (e.g., para-positions of phenyl rings) without drastically altering the steric fit within a binding pocket.[1][4] However, its high electronegativity pulls electron density, deactivating the aromatic ring toward oxidation.

Visualization: The Metabolic Blockade Mechanism

The following diagram illustrates the divergence in metabolic fate between a labile C-H bond and a stable C-F bond.

MetabolicBlockade cluster_0 Non-Fluorinated Substrate (Compound H) cluster_1 Fluorinated Analog (Compound F) CYP CYP450 Enzyme (Heme-Iron Radical) CompH Target: C-H Bond CYP->CompH CompF Target: C-F Bond CYP->CompF ReactionH Hydrogen Abstraction & Hydroxylation CompH->ReactionH Metabolic Attack Metabolite Metabolite (C-OH) High Clearance ReactionH->Metabolite Block Oxidation Blocked (Bond too strong) CompF->Block Resists Attack Parent Intact Parent Drug Extended t1/2 Block->Parent

Figure 1: Mechanistic divergence. The C-F bond resists CYP450 radical abstraction, preserving the parent compound.

Experimental Workflow: Microsomal Stability Assay

To quantify the impact of fluorination, we utilize a Human Liver Microsome (HLM) stability assay. This protocol is designed to be self-validating by including positive controls (high-clearance drugs) to confirm enzymatic activity.

Protocol Parameters
  • Test System: Human Liver Microsomes (HLM), pooled (mixed gender).

  • Test Concentration: 1 µM (to ensure first-order kinetics,

    
    ).
    
  • Protein Concentration: 0.5 mg/mL.[10]

  • Cofactor: NADPH (regenerating system or solution).

  • Controls:

    • Negative:[11] No NADPH (checks for chemical instability).

    • Positive: Testosterone (CYP3A4 probe) or Propranolol (High clearance).

Step-by-Step Methodology
  • Pre-Incubation: Prepare a master mix of Phosphate Buffer (100 mM, pH 7.4) and Microsomes (0.5 mg/mL).[10] Spike with Test Compound (1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final conc) to initiate the reaction.

  • Sampling: At defined time points (

    
     min), remove aliquots (e.g., 50 µL).
    
  • Quenching: Immediately dispense aliquot into cold Acetonitrile containing Internal Standard (IS) to precipitate proteins and stop metabolism.

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant onto LC-MS/MS (MRM mode) to quantify the Parent/IS ratio.

Workflow Diagram

Workflow cluster_sampling Time Course Sampling Start Start: Master Mix (Microsomes + Compound) Incubate Pre-incubation 37°C, 5 min Start->Incubate Initiate Add NADPH (Start Reaction) Incubate->Initiate Sample0 T=0 min Initiate->Sample0 SampleX T=5, 15, 30, 60 min Initiate->SampleX Quench Quench with ACN + IS (Precipitate Protein) Sample0->Quench SampleX->Quench Centrifuge Centrifuge 4000 rpm, 4°C Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Remaining) Centrifuge->LCMS

Figure 2: Standardized HLM Stability Workflow ensuring rigorous data capture for metabolic clearance calculation.

Comparative Analysis: Performance Data

The following data represents a comparative analysis of a hypothetical "Compound H" (phenyl analog) and "Compound F" (para-fluorophenyl analog), derived from established structure-activity relationships (SAR) seen in drugs like Ezetimibe and Risperidone [1, 2].

Data Interpretation

We calculate the in vitro intrinsic clearance (


) using the elimination rate constant (

), derived from the slope of the natural log of percent remaining vs. time.


Performance Table
ParameterCompound H (Non-Fluorinated)Compound F (Fluorinated)Impact of Fluorination
Metabolic Site Para-position (Phenyl ring)Para-position (Blocked)Site-specific blockade

(min)
12.558.04.6x Increase

(µL/min/mg)
110.8 (High Clearance)23.9 (Low-Mod Clearance)78% Reduction
Lipophilicity (LogP) 2.83.1Slight increase (+0.3)
Primary Metabolite Hydroxylated-Phenyl (+16 Da)None / Trace De-fluorinationMetabolic Switching

Key Insight: The introduction of fluorine at the para-position effectively blocked the primary metabolic route. While Compound H was rapidly cleared (


), Compound F demonstrated acceptable stability for a drug candidate. Note that the LogP increased slightly; while fluorine adds lipophilicity, the reduction in metabolism often outweighs the risk of non-specific binding if kept within optimal ranges [3].

Metabolic Switching & Risk Assessment

While fluorination blocks specific sites, researchers must be vigilant for Metabolic Switching . If the primary "soft spot" is blocked, the enzyme may find the "next easiest" bond to oxidize.

  • MetID Analysis: In the LC-MS/MS analysis of Compound F, one must scan for alternative metabolites (e.g., N-dealkylation or hydroxylation on a different ring) that were minor pathways in Compound H but become major pathways in Compound F.

  • Defluorination: Although rare due to bond strength, oxidative defluorination can occur, leading to potentially toxic quinone-methide intermediates.[12] This is monitored by tracking the loss of 19 Da (F) or the gain of 16 Da (OH) minus 19 Da (F) [4].

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][5]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate

[1][2]

Executive Summary

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate is a fluorinated organic intermediate.[1][2] Unlike standard organic waste, the presence of the difluorophenyl group mandates disposal via Halogenated Waste Streams . Improper disposal into non-halogenated streams or sanitary sewers risks violating RCRA regulations and damaging incineration infrastructure due to the formation of hydrofluoric acid (HF) during combustion.

Part 1: Chemical Profile & Hazard Assessment

Rationale: Understanding the molecular structure is the prerequisite for safe handling. We apply the "Precautionary Principle" here, assuming maximum hazard in the absence of specific toxicological data for this research intermediate.

Molecular Analysis
FeatureChemical ImplicationOperational Impact
Functional Group Ethyl Ester / KetoneSoluble in organic solvents (DCM, Ethyl Acetate).[1][2] Potential for hydrolysis.
Halogenation Difluoro-substitution CRITICAL: Must be treated as Halogenated Waste .[1][2] Combustion releases HF.
Physical State Likely Viscous Oil or Low-Melting SolidMay require solubilization before transfer to liquid waste carboys.[1][2]
Reactivity Stable under normal conditionsIncompatible with strong oxidizers and strong bases (hydrolysis risk).[1][2]
Inferred Hazard Classifications
  • Skin/Eye Irritant: Treat as a Category 2 Irritant.[3]

  • Aquatic Toxicity: Fluorinated organics often exhibit persistence; do not release to environment.

  • Combustibility: Likely Class IIIB Combustible Liquid (Flash point > 200°F/93°C expected for high MW esters).

Part 2: Waste Segregation Logic

Expertise Insight: The most common compliance failure in laboratories is the commingling of fluorinated intermediates with non-halogenated solvents (e.g., Acetone/Ethanol waste). This section details the decision logic to prevent this error.

The Fluorine Factor

Standard incinerators for non-halogenated waste are not equipped with the wet scrubbers necessary to neutralize Hydrofluoric Acid (HF). Burning this compound in a standard kiln can corrode the facility's stack and release toxic emissions. Therefore, it must be routed to a facility permitted for halogenated destruction.

Segregation Workflow

The following diagram illustrates the decision process for designating the correct waste stream.

WasteSegregationStartWaste Generation:Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoateStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid Waste(Contaminated Wipes/Solids)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Reaction Mixtures/Mother Liquors)StateCheck->LiquidPathLiquidSolidBinDESTINATION:Solid Hazardous Waste Bin(Double Bagged)SolidPath->SolidBinSolventCheckDoes it contain >2% Halogens?LiquidPath->SolventCheckHaloStreamDESTINATION:Halogenated Organic Waste(Red Tag)SolventCheck->HaloStreamYes (Contains Fluorine)NonHaloStreamDESTINATION:Non-Halogenated Waste(Clear Tag)SolventCheck->NonHaloStreamNo (Error Path - Do Not Use)

Figure 1: Decision logic for segregating fluorinated organic waste. Note that the presence of the difluorophenyl group automatically categorizes this as Halogenated.[2]

Part 3: Step-by-Step Disposal Protocol

Preparation
  • PPE: Nitrile gloves (double-gloving recommended), safety glasses with side shields, and a lab coat.

  • Ventilation: Perform all transfers inside a certified chemical fume hood.

  • Vessel: Ensure the receiving waste carboy is made of HDPE (High-Density Polyethylene) or Glass. Avoid metal containers if the waste is potentially acidic.

Solubilization (If Solid)

If the Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate is in a solid state or a viscous oil:

  • Do not attempt to pour viscous oil directly into a narrow-mouth carboy.

  • Dissolve the material in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Acetone) if the total halogen content remains clear.

  • Note: Even if dissolved in Acetone, the resulting mixture is Halogenated Waste .

Transfer & Labeling[1][2]
  • Funneling: Use a wide-mouth funnel with a splash guard.

  • Transfer: Pour slowly to avoid splashing.

  • Labeling: Immediately affix a hazardous waste tag.

    • Chemical Name: Write out the full name. Do not use abbreviations or chemical structures.

    • Constituents: List "Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate" and any solvents used (e.g., "Dichloromethane").

    • Hazard Checkbox: Check "Toxic" and "Irritant".

Operational Verification
  • Self-Validating Step: Before closing the waste container, verify that the "Halogenated" box is checked on the tag. If the container was previously marked "Non-Halogenated," do not use it . Start a new container.

Part 4: Spill Management (SWIMS Protocol)

Trustworthiness: In the event of a spill, immediate action reduces exposure risks. This protocol is adapted for low-volatility fluorinated esters.[1][2]

SpillResponseStop1. STOPCease work immediately.Warn2. WARNAlert nearby personnel.Stop->WarnIsolate3. ISOLATERestrict access to the area.Warn->IsolateMinimize4. MINIMIZEAbsorb with vermiculite/sand.Isolate->MinimizeSecure5. SECUREBag waste as Hazardous Solid.Minimize->Secure

Figure 2: SWIMS Operational Workflow for chemical spills.[1][2]

Detailed Cleanup Steps:

  • Absorb: Use vermiculite, dry sand, or a commercial organic spill pad. Do not use combustible materials (sawdust) if strong oxidizers are also present in the spill.

  • Clean: Wipe the area with a soap/water solution after bulk removal.

  • Disposal: Place all contaminated absorbents and PPE into a heavy-duty plastic bag, seal it, and label it as "Solid Hazardous Waste (Contains Fluorinated Organics)."

Part 5: Regulatory Compliance (RCRA)

Waste Classification

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • Listed Waste: This specific molecule is likely not on the P or U lists (acute/toxic commercial chemicals).

  • Characteristic Waste: It is disposed of based on its characteristics.[4]

    • Ignitability (D001): If in a solvent with Flash Point < 60°C.

    • Toxicity: While not specifically regulated like Benzene (D018), the "Cradle-to-Grave" responsibility requires the generator to characterize the waste.

  • Halogenated Solvents (F-List): If mixed with spent methylene chloride or similar, it adopts the F001/F002 code.[5]

Documentation

Maintain a "Waste Determination" record in your lab notebook or EHS log, noting that the substance contains organic fluorine and was routed to the Halogenated stream to prevent HF emissions.

References

  • US Environmental Protection Agency (EPA). Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.[6] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices. Retrieved from [Link][2]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • University of Wisconsin–Madison. Chapter 7: Chemical Disposal Procedures. Retrieved from [Link][2]

  • US Environmental Protection Agency (EPA). Hazardous Waste Listings (F-Codes). Retrieved from [Link][2]

Personal protective equipment for handling Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate

[1]

Executive Safety Summary & Hazard Identification

Status: Research Intermediate / Novel Chemical Entity (NCE) Primary Hazard Class: Irritant / Potential Sensitizer (Category 2/3) [1]

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate is a specialized fluorinated phenyl ester.[1] While specific toxicological data for this positional isomer may be sparse in public registries, structural activity relationships (SAR) with similar compounds (e.g., Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate) dictate that it be treated as a Hazardous Substance .[1]

Critical Safety Axiom: Due to the presence of the fluorinated aromatic ring and the ester linkage, this compound must be handled under the assumption of high dermal absorption potential and respiratory irritation .

Anticipated Hazards (SAR-Derived)
Hazard TypeClassification (GHS Estimate)Operational Implication
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2][3][4] Fluorinated motifs may enhance lipophilicity/permeation.[1]
Eye Damage/Irritation Category 2ACauses serious eye irritation.[1][4]
STOT - Single Exposure Category 3May cause respiratory irritation (if aerosolized or heated).[1]
Reactivity StableSusceptible to hydrolysis; releases HF under extreme combustion/pyrolysis.[1]

The Hierarchy of Controls: Engineering First

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.[5]

Required Engineering Controls[1][6][7][8][9]
  • Primary Containment: All open handling (weighing, transfer, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s).

  • Static Control: If the substance is a solid/powder, use an ionizing bar or anti-static weighing boat to prevent dispersal.

  • Ventilation: Laboratory air change rates must meet OSHA Laboratory Standard (29 CFR 1910.1450) requirements (typically 6–12 air changes per hour).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the permeation resistance required for halogenated organic esters and common solvents used in their synthesis (e.g., DCM, Ethyl Acetate).

Task-Based PPE Selection Table
PPE CategoryStandard Handling (Analytical/Small Scale)Synthesis & Scale-Up (>10g)Technical Rationale
Hand Protection Nitrile Gloves (Disposable)Min Thickness:[1] 0.11 mmChange frequency: Every 30 mins or immediately upon splash.[1]Double Gloving or Silver Shield® (Laminate) Inner: Nitrile (4 mil)Outer:[1] Nitrile (8 mil) or LaminateFluorinated organics can permeate thin nitrile.[1] Double gloving provides a visual breach indicator and increased breakthrough time [1].[1]
Eye Protection Safety Glasses with side shields (ANSI Z87.1+)Chemical Splash Goggles (Indirect Vent)Goggles prevent vapor entry and protect against splashes during vigorous stirring or reflux.[1]
Body Protection Lab Coat (100% Cotton or Nomex)Chemical Resistant Apron (Tyvek or Neoprene) over Lab CoatSynthetic blends (polyester) can melt into skin if a fire occurs.[1] Aprons protect the chest/lap during transfer.[1]
Respiratory Not required if in Fume Hood.[1]Half-Face Respirator with OV/P100 CartridgesOnly required if work must be done outside a hood (e.g., equipment maintenance) or during spill cleanup.[1]

Operational Protocol: Step-by-Step Handling

Phase A: Preparation & Weighing
  • Sash Check: Verify fume hood sash is at the certified working height.[1]

  • Donning: Put on lab coat, safety glasses, and inspect gloves for pinholes (air inflation test).

  • Taring: Place the receiving vessel (flask) inside the hood. Tare the balance.

  • Transfer:

    • If Liquid/Oil: Use a positive-displacement pipette or glass syringe.[1] Avoid needles if possible to reduce puncture risk.[1]

    • If Solid: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

Phase B: Reaction & Processing
  • Solvent Addition: Add solvent slowly.[1] Note that halogenated solvents (DCM) combined with this fluorinated ester will create a highly permeating mixture.[1] Do not touch the outside of the flask with gloved hands that have contacted the solution.

  • Temperature Control: If heating, ensure a reflux condenser is properly seated and clamped.

  • Monitoring: Monitor the reaction visually through the sash, not with your head inside the hood.

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe all tools (pipettes, spatulas) with a solvent-dampened Kimwipe inside the hood before removal.[1]

  • Waste Segregation:

    • Solid Waste: Contaminated gloves/wipes go into "Hazardous Debris."[1]

    • Liquid Waste: HALOGENATED Organic Waste .[1] (Crucial: Do not mix with non-halogenated solvents due to the fluorine content).[1]

  • Wash: Wash hands with soap and water for 20 seconds immediately after removing gloves.[1]

Emergency Response Logic

Accidental Spill Workflow
  • Minor Spill (<10 mL): Absorb with vermiculite or polypropylene pads.[1] Place in a sealed bag. Label as "Fluorinated Organic Waste."[1]

  • Major Spill (>100 mL): Evacuate the immediate area. Alert the safety officer. Do not attempt cleanup without a respirator (OV cartridges).[1]

  • Skin Contact: Flush with water for 15 minutes.[1][4][6] Do not use solvents (ethanol/acetone) to wash skin; this increases absorption.[1]

  • Eye Contact: Flush at eyewash station for 15 minutes, holding eyelids open. Seek medical attention.

Visualizations

Diagram 1: Risk Assessment & PPE Decision Logic

This flowchart guides the researcher through the decision-making process for handling this specific intermediate.

PPE_Decision_LogicStartStart: Handling Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoateCheck_StateCheck Physical StateStart->Check_StateIs_LiquidLiquid / OilCheck_State->Is_LiquidIs_SolidSolid / PowderCheck_State->Is_SolidRisk_AssessRisk Assessment: Potential for Splash or Dust?Is_Liquid->Risk_AssessIs_Solid->Risk_AssessStandard_PPEStandard PPE:Nitrile Gloves + Safety Glasses(In Fume Hood)Risk_Assess->Standard_PPELow Risk (<1g, Closed Transfer)Enhanced_PPEEnhanced PPE:Double Glove/Laminate + Goggles(Possible Apron)Risk_Assess->Enhanced_PPEHigh Risk (>10g, Open Handling, Heating)EngineeringEngineering Control:Fume Hood RequiredStandard_PPE->EngineeringEnhanced_PPE->Engineering

Caption: Decision logic for selecting PPE based on physical state and operational scale.

Diagram 2: Waste Disposal Workflow

Correct disposal is critical for fluorinated compounds to prevent environmental contamination and regulatory fines.[1]

Waste_DisposalSourceChemical Waste SourceDecisionContains Halogens?(F, Cl, Br, I)Source->DecisionHalogenatedYES: Halogenated Waste Stream(Red Can/Label)Decision->HalogenatedFluorine PresentNonHalogenatedNO: Non-Halogenated Stream(Clear/White Label)Decision->NonHalogenatedOnly C, H, O, NDisposalHigh-Temp Incineration(Required for C-F bonds)Halogenated->DisposalSpecificEthyl 8-(3,4-difluorophenyl)-8-oxooctanoate(Contains Fluorine)Specific->Decision

Caption: Waste stream segregation logic emphasizing the Halogenated pathway for fluorinated esters.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment - 29 CFR 1910.132.[1] United States Department of Labor.[1] Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 24727431, Ethyl 8-cyclohexyl-8-oxooctanoate (Structural Analog). Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1] Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.